N,N-diisopropyl-4-nitrobenzamide
Description
The exact mass of the compound N,N-diisopropyl-4-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-diisopropyl-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diisopropyl-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-5-7-12(8-6-11)15(17)18/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBKRCFDYJOIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000621 | |
| Record name | 4-Nitro-N,N-di(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79606-48-7 | |
| Record name | N,N-Bis(1-methylethyl)-4-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79606-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxy(oxido)amino)-N,N-diisopropylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079606487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406865 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-N,N-di(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N-diisopropyl-4-nitrobenzamide CAS number 79606-48-7
Synthesis, Physicochemical Profiling, and Synthetic Utility
Part 1: Executive Summary & Chemical Identity
N,N-Diisopropyl-4-nitrobenzamide (CAS 79606-48-7) represents a specialized class of aromatic amides characterized by significant steric bulk at the nitrogen center. Unlike simple primary or secondary amides, the N,N-diisopropyl moiety confers exceptional hydrolytic stability and unique solubility profiles. In drug discovery and organic synthesis, this compound serves primarily as a robust intermediate—functioning as a "masked" aniline (via nitro reduction) protected by a sterically demanding amide group that resists enzymatic and chemical cleavage.
This guide details the optimized synthesis, physicochemical properties, and downstream applications of CAS 79606-48-7, designed for researchers requiring high-purity intermediates for medicinal chemistry campaigns.
Chemical Specifications
| Property | Specification |
| CAS Number | 79606-48-7 |
| IUPAC Name | N,N-diisopropyl-4-nitrobenzamide |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| Predicted LogP | ~2.8 |
| Physical State | Solid (Pale yellow to off-white) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
| Key Functional Groups | Nitro (–NO₂), Tertiary Amide (–CONR₂) |
Part 2: Synthetic Methodology
The synthesis of N,N-diisopropyl-4-nitrobenzamide is a classic nucleophilic acyl substitution. However, the steric bulk of the diisopropylamine nucleophile requires specific optimization to suppress side reactions (such as hydrolysis of the acyl chloride) and ensure complete conversion.
2.1 Reaction Mechanism
The reaction proceeds via the attack of the lone pair of the secondary amine (diisopropylamine) on the carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate, which collapses to expel the chloride ion. A non-nucleophilic base (Triethylamine or DIPEA) is essential to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.
2.2 Optimized Protocol (Schotten-Baumann Conditions)
Note: All steps should be performed in a fume hood.
Reagents:
-
4-Nitrobenzoyl chloride (1.0 equiv)
-
Diisopropylamine (1.1 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 4-nitrobenzoyl chloride in anhydrous DCM (0.5 M concentration) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.
-
Addition: Mix diisopropylamine and TEA in a separate vessel. Add this mixture dropwise to the acyl chloride solution over 30 minutes. Critical: Slow addition controls the exotherm and minimizes anhydride formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
-
Quench & Workup:
-
Wash the organic phase with 1M HCl (2x) to remove unreacted amines.
-
Wash with Saturated NaHCO₃ (2x) to remove any hydrolyzed 4-nitrobenzoic acid.
-
Wash with Brine (1x).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Gradient: 10-40% EtOAc in Hexanes).
2.3 Visualization of Synthetic Logic
Figure 1: Synthetic workflow for the acylation of diisopropylamine.
Part 3: Applications & Functional Transformation
The primary utility of CAS 79606-48-7 lies in its role as a precursor and a metabolic probe.
3.1 Reduction to N,N-Diisopropyl-4-aminobenzamide
The nitro group is readily reduced to an aniline, creating a scaffold widely used in pharmaceutical synthesis. The bulky amide group remains intact during standard reduction conditions, unlike esters which might transesterify or hydrolyze.
-
Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol. High yield, clean.
-
Method B (Chemical Reduction): Fe powder, NH₄Cl, Ethanol/Water (reflux). Preferred if halogen substituents are present on the ring to avoid dehalogenation.
3.2 Steric Utility in Medicinal Chemistry
The N,N-diisopropyl group is "metabolically robust." In drug design, replacing a methyl or ethyl group with an isopropyl group often retards N-dealkylation by Cytochrome P450 enzymes. Furthermore, the sheer bulk of the group forces the amide bond out of planarity with the phenyl ring in some conformers, altering the electronic coupling and solubility.
Key Application Areas:
-
Metabolic Probes: Used to study amide hydrolysis resistance.
-
Intermediate for Azo Dyes: The reduced amine reacts with diazonium salts.
-
Ligand Synthesis: The amide oxygen can serve as a directing group for ortho-lithiation (though the nitro group must be modified first).
3.3 Transformation Pathway
Figure 2: Functional transformation of the nitro group to the amino-active scaffold.
Part 4: Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS may be limited, it should be handled with the rigor accorded to nitroaromatics.
-
Hazards: Potentially toxic if swallowed or absorbed through skin.[2][3] Nitro compounds can cause methemoglobinemia.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
-
Storage: Store in a cool, dry place. Stable under normal conditions but avoid strong oxidizing agents and strong bases (which may eventually hydrolyze the amide at high temperatures).
References
-
PubChem. N,N-diisopropyl-4-nitrobenzamide (Compound).[4][5] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. p-Nitrobenzoyl Chloride. Org.[2] Synth. 1927, 7, 74. (Precursor synthesis). Available at: [Link]
-
Royal Society of Chemistry. Amide Formation Catalysts. Green Chem., 2008, 10, 383. (Context on diisopropyl amide steric properties). Available at: [Link]
Sources
Introduction: The Versatility of a Privileged Scaffold
An In-depth Technical Guide to 4-Nitrobenzamide Derivatives: From Synthesis to Therapeutic Applications
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The strategic introduction of a nitro group at the para-position (position 4) of the benzene ring gives rise to 4-nitrobenzamide derivatives, a class of compounds demonstrating a remarkable breadth of biological activities.[1][2] The potent electron-withdrawing nature of the nitro group significantly alters the molecule's electronic distribution, often enhancing its interaction with biological targets and, in some cases, acting as a bioreductive "warhead" that can be activated under specific physiological conditions.[2][3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of 4-nitrobenzamide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The narrative synthesizes technical data with field-proven insights, explaining the causality behind experimental choices and providing detailed protocols for key validation assays.
Core Synthesis Strategies
The synthesis of 4-nitrobenzamide derivatives can be achieved through several reliable methods. The choice of method often depends on the desired substitution on the amide nitrogen. The most common approach involves the acylation of a primary or secondary amine with a 4-nitrobenzoyl halide, a classic Schotten-Baumann reaction.[4] Alternative eco-friendly methods, such as mechanochemical synthesis using a ball mill, have also been developed, offering a solvent-free and efficient pathway to these compounds.[2]
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 4-nitrobenzamide derivatives.
Experimental Protocol: Synthesis of N-Substituted 4-Nitrobenzamide
This protocol describes a general procedure for the synthesis of an N-substituted 4-nitrobenzamide derivative via the Schotten-Baumann reaction.[4]
-
Dissolution of Amine: Dissolve the primary or secondary amine (1.0 mmol) in a suitable solvent like dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Acyl Chloride: To this solution, add 4-nitrobenzoyl chloride (1.0 mmol) and stir the mixture at room temperature.
-
Base Addition: After approximately 10 minutes, add a slight excess of a base, such as triethylamine (1.2-1.5 mmol), to neutralize the HCl byproduct generated during the reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically within 30-60 minutes).
-
Work-up: Upon completion, wash the reaction mixture sequentially with a diluted acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N-substituted 4-nitrobenzamide.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2][5]
Therapeutic Applications and Mechanisms of Action
Anticancer Activity
4-Nitrobenzamide derivatives have emerged as promising candidates in oncology, demonstrating cytotoxic effects against a variety of cancer cell lines through multiple mechanisms.[1]
A key mechanism of action for many benzamide-based compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[6][7] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs).[7]
Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs.[7] During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[7] In these HR-deficient cancer cells, the accumulation of DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a deficiency in another pathway (HR), is known as synthetic lethality .[7]
Caption: Mechanism of PARP inhibition and synthetic lethality in cancer cells.
Certain 4-nitrobenzamide derivatives exert their anticancer effects by disrupting microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), motility, and intracellular transport. By binding to the colchicine binding site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules. This disruption leads to mitotic arrest, where the cell is unable to properly form a mitotic spindle and segregate its chromosomes, ultimately triggering apoptosis.[1]
The in vitro cytotoxic activity of various nitrobenzamide derivatives is typically evaluated using assays that measure cell viability. The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values provide a quantitative measure of a compound's potency.
| Compound Class | Cancer Cell Line | Activity (GI₅₀ µM) | Reference |
| 4-substituted-3-nitrobenzamide | HCT-116 (Colon) | 2.1 - 6.3 | [8] |
| 4-substituted-3-nitrobenzamide | MDA-MB-435 (Melanoma) | 1.0 - 3.6 | [8] |
| 4-substituted-3-nitrobenzamide | HL-60 (Leukemia) | 1.9 - 3.8 | [8] |
Note: Data adapted from structurally analogous 3-nitrobenzamide derivatives to illustrate potency ranges.[8]
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with a range of concentrations of the 4-nitrobenzamide derivative (e.g., 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[1] 4-Nitrobenzamide derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][5]
The nitroaromatic scaffold is central to the antimicrobial effects.[1][2] The nitro group can be intracellularly reduced by microbial nitroreductases to form highly reactive radical intermediates, such as nitroso and hydroxylamine species. These intermediates can cause widespread cellular damage by reacting with and damaging microbial DNA, proteins, and other vital biomolecules, leading to cell death.[1][2]
Notably, specific nitrobenzamide derivatives have shown exceptional potency against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, including multidrug-resistant strains. Some of these compounds act as inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, which is essential for the synthesis of the mycobacterial cell wall.
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the potency of an antimicrobial agent. It represents the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.
| Derivative Type | Microorganism | Activity (MIC µg/mL) | Reference |
| N-benzyl 3,5-dinitrobenzamides | MTB H37Rv | < 0.016 | |
| N-benzyl 3,5-dinitrobenzamides | Drug-Resistant MTB | < 0.016 | |
| Schiff Base Derivatives | S. aureus (Gram +) | 62.5 - 250 | [5] |
| Schiff Base Derivatives | E. coli (Gram -) | 125 - 500 | [5] |
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Grow the microbial strain in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the 4-nitrobenzamide derivative in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbes with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity
Chronic inflammation is a driving factor in numerous diseases. 4-Nitrobenzamide derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory pathways.[1]
The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory mediators. A key mechanism is the suppression of nitric oxide (NO) overproduction.[1] In inflammatory conditions, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to high levels of NO. Certain 4-nitrobenzamide derivatives can inhibit lipopolysaccharide (LPS)-induced NO production in macrophages, indicating a direct or indirect inhibition of iNOS activity or expression.[1] This is often linked to the modulation of the NF-κB signaling pathway, a central regulator of inflammatory responses.[1]
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
This assay measures the concentration of nitrite (a stable breakdown product of NO) in cell culture supernatants.
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the 4-nitrobenzamide derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, e.g., 1 µg/mL), for 24 hours to induce iNOS expression and NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate the mixture in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion and Future Directions
4-Nitrobenzamide derivatives represent a privileged and highly versatile chemical scaffold with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents is rooted in diverse and potent mechanisms of action, from the targeted inhibition of enzymes like PARP-1 to the broad disruption of microbial cellular integrity. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics.
Future research should focus on optimizing the selectivity and potency of these derivatives to minimize off-target effects and enhance therapeutic indices. A deeper investigation into their pharmacokinetic and pharmacodynamic profiles is crucial for translating promising in vitro results into successful preclinical and clinical candidates. Furthermore, exploring novel derivatives and combination therapies, particularly in the context of overcoming drug resistance in cancer and infectious diseases, remains a fertile ground for discovery.
References
- Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
- The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applic
- N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI.
- Design, synthesis and antimycobacterial activity of novel nitrobenzamide deriv
- Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.
- 4-Nitrobenzamide 619-80-7 wiki. Guidechem.
- The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. Benchchem.
- Cross-Validation of 2-Cyano-4-nitrobenzamide's Anti-Cancer Activity: A Compar
- Head-to-Head Comparison of 4-Isopropoxy-3-nitrobenzylamine Derivatives in Anticancer Applic
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of N,N-Diisopropyl-4-nitrobenzamide
Executive Summary
This application note details the synthesis of N,N-diisopropyl-4-nitrobenzamide (CAS: 79606-48-7) from 4-nitrobenzoyl chloride .[1] While amide coupling is a fundamental transformation, this specific substrate presents a steric challenge due to the bulky diisopropyl motif. Standard protocols often result in incomplete conversion or difficult purification due to the restricted nucleophilicity of the secondary amine.[1]
This guide provides a robust, self-validating protocol using an anhydrous dichloromethane (DCM) system with triethylamine (TEA) as a scavenger.[1] It emphasizes the critical management of rotameric phenomena in NMR characterization—a common source of confusion when analyzing tertiary amides with bulky substituents.
Reaction Mechanism & Strategic Analysis
The Chemistry
The synthesis proceeds via a Nucleophilic Acyl Substitution (Schotten-Baumann conditions adapted for anhydrous organic solvent).[1]
-
Nucleophilic Attack: The lone pair of the diisopropylamine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.
-
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
-
Elimination: The chloride ion is ejected, reforming the carbonyl double bond.
-
Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (Triethylamine), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.
Mechanism Diagram
The following diagram illustrates the reaction pathway and the role of the auxiliary base.
Figure 1: Mechanistic pathway for the acylation of diisopropylamine.[1] The auxiliary base (TEA) is critical for trapping the HCl byproduct.[1]
Materials & Safety Profile
Reagents
| Reagent | Equiv. | Role | Key Property |
| 4-Nitrobenzoyl Chloride | 1.0 | Electrophile | Moisture sensitive; lachrymator.[1] |
| Diisopropylamine (DIPA) | 1.1 | Nucleophile | Sterically hindered; volatile liquid.[1] |
| Triethylamine (TEA) | 1.5 | Base | HCl scavenger; easy to remove.[1] |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous required (prevent hydrolysis).[2] |
Safety Criticals
-
Acid Chloride Hydrolysis: 4-Nitrobenzoyl chloride reacts violently with water to release HCl gas.[1] All glassware must be flame-dried or oven-dried.[1]
-
Pressure Buildup: The reaction is exothermic. Perform the addition at 0°C to prevent solvent boiling and impurity formation (anhydrides).
Experimental Protocol
Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, and a pressure-equalizing addition funnel.
-
Flush the system with dry nitrogen for 10 minutes.
-
Charge the flask with 4-nitrobenzoyl chloride (5.0 g, 26.9 mmol) .
-
Add anhydrous DCM (50 mL) and stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath.
Reaction
-
In a separate beaker, mix Diisopropylamine (4.2 mL, 29.6 mmol) and Triethylamine (5.6 mL, 40.4 mmol) in DCM (20 mL) .
-
Transfer this amine mixture to the addition funnel.
-
Dropwise Addition: Add the amine solution to the cold acid chloride solution over 30 minutes .
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 3 hours . Monitor by TLC (30% EtOAc in Hexanes).
Workup & Isolation
-
Quench: Slowly add 1M HCl (50 mL) to the reaction mixture. This solubilizes the TEA[1]·HCl salts and protonates any unreacted amine.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.
-
Wash 1 (Acidic): Wash the organic layer again with 1M HCl (30 mL) to ensure removal of DIPA.
-
Wash 2 (Basic): Wash with Saturated NaHCO₃ (50 mL) .
-
Purpose: This removes any hydrolyzed 4-nitrobenzoic acid.[1]
-
Caution: CO₂ gas will evolve. Vent frequently.
-
-
Wash 3 (Neutral): Wash with Brine (50 mL).
-
Drying: Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Filter off the solid.[3][4]
-
Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude solid.
Purification[1]
-
Recrystallization: The crude product is typically a pale yellow solid. Recrystallize from Ethanol/Water (9:1) or Hexanes/Ethyl Acetate .[1]
-
Yield Expectation: 85–92%.
Process Workflow Diagram
Figure 2: Operational workflow ensuring purity at each phase separation step.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Check N₂ line integrity. |
| Product is an Oil | Residual Solvent or Impurities | Diisopropyl amides can be low-melting.[1] High vacuum drying (>4h) usually induces solidification. |
| Extra Spots on TLC | 4-Nitrobenzoic Anhydride | Caused by insufficient amine or high temp.[1] Ensure 0°C start and slight excess of amine. |
| NMR "Impurities" | Rotamers (Critical) | See Section 7.[1] Do not discard product. |
Characterization & The "Rotamer Trap"
Researchers often misinterpret the NMR of N,N-diisopropyl amides as impure because the bulky isopropyl groups suffer from restricted rotation around the C-N amide bond.[1] This creates two distinct chemical environments (syn and anti) on the NMR timescale.
Expected Data
-
Physical State: Pale yellow solid or viscous oil (dependent on purity/crystallinity).[1]
-
IR (ATR):
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: δ 8.30 (d, 2H), 7.50 (d, 2H). Typical AA'BB' pattern for para-substitution.
-
Methine Protons (CH): Often appear as two separate multiplets or one very broad peak around δ 3.5–4.0 ppm due to rotamers.[1]
-
Methyl Protons (CH₃): Broad signals or split doublets around δ 1.1–1.5 ppm.[1]
-
Validation: To confirm purity, run the NMR at elevated temperature (e.g., 50°C). The broad/split peaks will coalesce into sharp signals as rotation becomes free.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Schotten-Baumann procedures).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).
-
PubChem. Compound Summary: N,N-Diisopropyl-4-nitrobenzamide (CAS 79606-48-7).[1][5] National Library of Medicine. Available at: [Link][1]
Sources
Application Note: A Validated Protocol for the Synthesis of N,N-diisopropyl-4-nitrobenzamide
Abstract
This comprehensive technical guide provides a detailed, field-proven protocol for the synthesis of N,N-diisopropyl-4-nitrobenzamide, a key intermediate in various chemical and pharmaceutical research applications. Moving beyond a mere list of steps, this document elucidates the causal reasoning behind each procedural choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The protocol integrates a self-validating framework, encompassing rigorous safety measures, detailed work-up and purification strategies, and comprehensive analytical characterization of the final product. This guide is designed to empower researchers to confidently and safely execute this synthesis with a high degree of purity and yield.
Introduction and Scientific Background
N,N-disubstituted benzamides are prevalent structural motifs in medicinal chemistry and materials science. The title compound, N,N-diisopropyl-4-nitrobenzamide, serves as a valuable building block for more complex molecular architectures. The electron-withdrawing nitro group can be readily reduced to an amine, providing a chemical handle for further functionalization, while the sterically hindered diisopropylamide moiety can influence molecular conformation and solubility.
The synthesis described herein employs a classic and highly efficient method for amide bond formation: the acylation of a secondary amine with an acyl chloride.[1] This reaction, a type of nucleophilic acyl substitution, is widely utilized due to its rapid reaction rates and generally high yields.[2][]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of N,N-diisopropyl-4-nitrobenzamide from 4-nitrobenzoyl chloride and diisopropylamine proceeds via a well-established nucleophilic addition-elimination mechanism.[4]
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of diisopropylamine (the nucleophile) attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[4] The significant electron deficiency of this carbon is exacerbated by the inductive effects of both the chlorine atom and the para-nitro group.
-
Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate, where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.
-
Collapse of the Intermediate and Elimination: The tetrahedral intermediate rapidly collapses to restore the thermodynamically favorable carbonyl double bond. In this process, the chloride ion, being an excellent leaving group, is eliminated.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (in this protocol, excess diisopropylamine or an added tertiary amine like triethylamine) to yield the final, neutral N,N-diisopropyl-4-nitrobenzamide and an ammonium chloride salt.[4] The use of a base is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
Experimental Protocol
This protocol is designed for the synthesis of N,N-diisopropyl-4-nitrobenzamide on a laboratory scale. All operations should be conducted within a certified chemical fume hood.
Materials and Reagents
| Reagent / Material | CAS Number | Molecular Weight ( g/mol ) | Amount (molar eq.) | Notes |
| 4-Nitrobenzoyl chloride | 122-04-3 | 185.56 | 1.0 eq. | Moisture-sensitive, corrosive.[6] |
| Diisopropylamine | 108-18-9 | 101.19 | 1.2 eq. | Corrosive, flammable. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 eq. | Used as an HCl scavenger. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ~10 mL / mmol of acyl chloride | Use from a solvent purification system or a sealed bottle.[7] |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | For work-up | |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | For work-up | |
| Brine (Saturated NaCl) | 7647-14-5 | - | For work-up | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | For drying | |
| Ethanol, 95% | 64-17-5 | - | For recrystallization | |
| Deionized Water | 7732-18-5 | - | For recrystallization |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diisopropylamine (1.2 eq.) and triethylamine (1.2 eq.) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C. The reaction is exothermic, and this initial cooling helps control the reaction rate.[]
-
Acyl Chloride Addition: Separately, dissolve 4-nitrobenzoyl chloride (1.0 eq., e.g., 10.0 g) in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the cooled, stirring amine solution over a period of 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 1-2 hours.
-
Monitoring (Optional): The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 4-nitrobenzoyl chloride spot indicates reaction completion.
Work-up and Isolation
-
Quenching and Washing: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with:
-
100 mL of 1 M HCl (to remove excess amines).
-
100 mL of saturated NaHCO₃ solution (to remove any 4-nitrobenzoic acid impurity).[8]
-
100 mL of brine (to remove residual water).
-
-
Drying: Drain the organic (DCM) layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid.
Purification
-
Recrystallization: The crude solid can be purified by recrystallization.[9]
-
Dissolve the crude product in a minimum amount of hot 95% ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Slowly add deionized water to the hot ethanol solution until the solution becomes cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Caption: Experimental workflow for the synthesis of N,N-diisopropyl-4-nitrobenzamide.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Fume Hood: All manipulations involving 4-nitrobenzoyl chloride, diisopropylamine, and dichloromethane must be performed in a well-ventilated chemical fume hood.[11]
-
Reagent Handling:
-
4-Nitrobenzoyl chloride: Corrosive and causes severe skin burns and eye damage.[10][12] It is a lachrymator and is highly sensitive to moisture, reacting with water to release toxic gas.[6][11] Avoid inhalation of dust.
-
Diisopropylamine & Triethylamine: Corrosive and flammable. Avoid contact with skin and eyes.
-
Dichloromethane: A volatile solvent. Avoid inhaling vapors.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of N,N-diisopropyl-4-nitrobenzamide
Confirmation of the product's identity and purity is essential. The following are expected analytical results for the target compound (C₁₃H₁₈N₂O₃, MW: 250.29 g/mol ).[13]
-
¹H NMR (in CDCl₃):
-
Aromatic protons will appear as two doublets in the range of δ 7.5-8.3 ppm.
-
The methine protons (-CH) of the isopropyl groups will appear as one or two septets (or broad multiplets) around δ 3.5-4.0 ppm.
-
The methyl protons (-CH₃) of the isopropyl groups will appear as a doublet around δ 1.2-1.5 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Amide carbonyl carbon (~168 ppm).
-
Aromatic carbons (~123-150 ppm).
-
Isopropyl methine carbons (~46-52 ppm).
-
Isopropyl methyl carbons (~20 ppm).
-
-
FT-IR (KBr or ATR):
-
Strong C=O stretch (amide) at ~1630-1650 cm⁻¹.
-
Strong asymmetric and symmetric N-O stretches (nitro group) at ~1520 cm⁻¹ and ~1350 cm⁻¹.
-
C-H stretches (aliphatic) just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺ ion at m/z = 251.1.
-
-
Melting Point (MP):
-
A sharp melting point indicates high purity. The literature value can be used as a reference.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure all reagents are stoichiometric. Allow longer reaction time or gentle heating. |
| Moisture contamination. | Use anhydrous solvents and oven-dried glassware. 4-Nitrobenzoyl chloride hydrolyzes to the unreactive carboxylic acid.[8] | |
| Loss during work-up. | Ensure complete extraction and avoid aggressive washing. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Re-purify using column chromatography on silica gel. |
| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., ethyl acetate/hexanes). | |
| Contamination with 4-nitrobenzoic acid | Incomplete reaction of acyl chloride and moisture in reagents/solvents. | Ensure the use of anhydrous conditions. Ensure the NaHCO₃ wash during work-up was thorough. |
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from Chemguide. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]
-
ChemistryStudent. (n.d.). Amides (A-Level). Retrieved from ChemistryStudent. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]
-
Cole-Parmer. (2004, September 30). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%. Retrieved from Cole-Parmer. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from IJPBS. [Link]
- Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
-
PubChem. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from PubChem. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry. [Link]
-
SpectraBase. (n.d.). N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropyl-4-nitrobenzamide - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link]
-
PubChem. (n.d.). N,N-diisopropyl-4-nitrobenzamide. Retrieved from PubChem. [Link]
-
Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518-1520. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: Ruthenium catalysed hydration of nitriles to amides. Retrieved from The Royal Society of Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
-
PrepChem.com. (n.d.). Synthesis of N-trimethylsilyl-4-nitrobenzamide. Retrieved from PrepChem.com. [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from Organic Syntheses. [Link]
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- 6. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. people.uleth.ca [people.uleth.ca]
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N,N-diisopropyl-4-nitrobenzamide as a reagent in enzyme inhibition studies
Application Note: Evaluation of N,N-Diisopropyl-4-nitrobenzamide as a Steric Probe in Soluble Epoxide Hydrolase (sEH) Inhibition Studies
Executive Summary
N,N-Diisopropyl-4-nitrobenzamide (NDNB) (CAS: 79606-48-7) is a specialized benzamide derivative utilized in medicinal chemistry and enzymology as a structural probe.[1][2][3] While often employed as a synthetic intermediate, its value in enzyme inhibition studies lies in its unique steric and electronic profile.[1][2][3] The bulky diisopropyl amide moiety serves as a bioisostere for the urea group found in classical Soluble Epoxide Hydrolase (sEH) inhibitors, while the 4-nitro group provides a strong electron-withdrawing signal and a potential metabolic handle for nitroreductases.[1][2][3]
This application note details the protocol for utilizing NDNB to map the steric tolerance of the sEH catalytic pocket and to determine kinetic inhibition constants (
Mechanistic Background
Target Enzyme: Soluble Epoxide Hydrolase (sEH)
sEH (EC 3.3.2.[1][2][3]10) hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols.[1][2][3] Inhibitors typically mimic the transition state of epoxide ring opening.[1][2][3]
-
Classical Inhibitors: Urea-based (e.g., AUDA, TPU).[1][2][3] The urea protons H-bond with the catalytic Asp335 residue.[1][2][3]
-
NDNB Mechanism: The diisopropyl amide lacks the dual proton donors of urea but provides significant hydrophobic bulk.[1][2][3] Inhibition by NDNB suggests a binding mode driven by hydrophobic occlusion of the "L-shaped" pocket rather than canonical H-bonding, making it a critical negative control or "steric probe" for validating binding models.[1][2][3]
Secondary Interaction: Nitroreductase Sensitivity
The 4-nitro group renders NDNB a potential substrate for Type I/II Nitroreductases (NTR).[1][2][3] In complex lysate assays, NTR-mediated reduction to the hydroxylamine or amine can alter inhibitory potency.[1][2][3] This protocol includes a counter-screen to validate compound stability.[1][2][3]
Safety & Handling
-
Hazard Identification: NDNB is a nitroaromatic compound.[1][2][3] While the amide linkage increases stability, treat as a potential skin sensitizer and suspect mutagen until fully characterized.[1][2][3]
-
Solubility:
-
Storage: Store solid at -20°C. DMSO stocks are stable for 1 month at -20°C; avoid repeated freeze-thaw cycles.
Experimental Protocol: Fluorescence-Based sEH Inhibition Assay
This protocol uses the fluorogenic substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)methyl] carbonate), which becomes fluorescent upon hydrolysis by sEH.[1][2][3]
Materials
-
Substrate: PHOME (50 µM final concentration).
-
Reagent: N,N-Diisopropyl-4-nitrobenzamide (NDNB) (purity >97%).[1][2][3]
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (to prevent enzyme adsorption).[1][2][3]
-
Control Inhibitor: AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid).[1][2][3]
Assay Workflow
-
Preparation of Stocks:
-
Enzyme Pre-incubation:
-
Reaction Initiation:
-
Kinetic Monitoring:
-
Measure fluorescence (
) every 30 seconds for 20 minutes at 30°C.
-
Data Analysis (IC50 & Ki)
-
Velocity Calculation: Determine the slope (RFU/min) from the linear portion of the curve (typically 2–10 min).[1][2][3]
-
IC50 Determination: Fit data to the 4-parameter logistic equation:
[2][3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display"> -
Cheng-Prusoff Correction:
(Note: For PHOME/hsEH,ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display"> is typically ~2.5 µM.[2][3] Ensure for robust screening).
Visualization: Mechanism & Workflow
Figure 1: Comparative Binding Modes & Experimental Logic
The following diagram illustrates the structural hypothesis being tested: Urea-based inhibitors (AUDA) rely on H-bonds, while NDNB tests the steric limit of the hydrophobic pocket.[1][2][3]
Caption: Mechanistic differentiation between classical urea inhibitors and the NDNB steric probe within the sEH catalytic tunnel.
Figure 2: Experimental Workflow for NDNB Characterization
Caption: Step-by-step kinetic profiling workflow for determining the inhibition constant of NDNB.
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Remedial Action |
| High Background Fluorescence | NDNB intrinsic fluorescence or precipitation.[1][2][3] | Check NDNB absorbance at 330nm/465nm.[1][2][3] Spin down stocks to remove aggregates.[1][2][3] |
| Non-Sigmoidal Curve | Solubility limit reached (<100 µM).[1][2][3] | Limit max concentration to 50 µM. Verify solubility in buffer. |
| Time-Dependent Inhibition | Slow-binding kinetics due to steric bulk.[1][2][3] | Extend pre-incubation time to 30 or 60 minutes. |
| Loss of Potency in Lysate | Nitroreductase metabolism.[1][2][3] | Add 100 µM Dicoumarol (NTR inhibitor) to the assay buffer.[1][2][3] |
References
-
Morisseau, C., & Hammock, B. D. (2013).[1][2][3] Impact of soluble epoxide hydrolase inhibition on chronic diseases.[1][2][3] Annual Review of Pharmacology and Toxicology.[1][2][3] Link[1][2][3]
-
BenchChem. (2025).[1][2][3][4] Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Proposed Cross-Reactivity and Biological Activity Study.[1][2][3][4]Link[1][2][3]
-
Shen, H. C., & Hammock, B. D. (2012).[1][2][3] Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications.[1][2][3] Journal of Medicinal Chemistry.[1][2][3] Link[1][2][3]
-
PubChem. (2025).[1][2][3] Compound Summary: N,N-diisopropyl-4-nitrobenzamide (CID 347938).[1][2][3] National Library of Medicine.[1][2][3] Link[1][2][3]
-
Tiwari, R., et al. (2024).[1][2][3] Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.[1][2][3] MDPI Pharmaceuticals.[1][2][3] Link[1][2][3]
Sources
Application Note: N,N-Diisopropyl-4-nitrobenzamide in Agrochemical Development
[1]
Part 1: Executive Summary & Strategic Value
N,N-Diisopropyl-4-nitrobenzamide is a specialized intermediate utilized in the synthesis of metabolically stable agrochemicals.[1] Its structural significance lies in the N,N-diisopropyl amide moiety , which provides exceptional steric protection against hydrolytic degradation by soil amidases and plant esterases.[1][2]
In agrochemical discovery, this compound serves two primary roles:
-
Metabolic Stabilizer: The bulky diisopropyl group modulates the lipophilicity (LogP ~2.[1][2]8) and extends the half-life of the active ingredient (AI) in the rhizosphere.[1]
-
Privileged Scaffold Precursor: The nitro group functions as a "masked" amino handle.[1][2] Upon reduction to the aniline (4-amino-N,N-diisopropylbenzamide), it becomes a versatile nucleophile for coupling with urea, pyrimidine, or triazine cores to generate Photosystem II inhibitors or herbicide safeners.[1][2]
Chemical Profile
| Property | Specification | Relevance |
| CAS Number | 79606-48-7 | Unique Identifier |
| Molecular Weight | 250.29 g/mol | Optimal for "Lipinski-like" agro-rules |
| LogP (Predicted) | ~2.8 | High foliar penetration potential |
| Melting Point | 134-136 °C | Stable solid for handling/formulation |
| Key Functionality | Nitro (reducible), Amide (hindered) | Dual-point derivatization |
Part 2: Mechanism of Action & Rationale[2]
The "Steric Shield" Effect
The primary failure mode for many amide-based herbicides is rapid hydrolysis in soil.[1] The N,N-diisopropyl group creates a steric blockade around the carbonyl carbon, significantly retarding nucleophilic attack by water or enzymes.[1][2]
Figure 1: Structural Logic of Stability
Caption: Comparative stability logic. The diisopropyl moiety prevents enzyme access to the carbonyl center, enhancing persistence.[2]
Part 3: Experimental Protocols
Protocol A: Scalable Synthesis of N,N-Diisopropyl-4-nitrobenzamide
Objective: Synthesis of the core scaffold via Schotten-Baumann condensation.[1] Source Validation: Adapted from methodologies cited in Univ. of Hyderabad Thesis (2018) and RSC Publishing (2004) [1, 2].
Reagents:
-
4-Nitrobenzoyl chloride (1.0 eq)[1]
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried round-bottom flask with Diisopropylamine (20 mmol) and dry DCM (60 mL).
-
Base Addition: Add Triethylamine (21 mmol) slowly at room temperature while stirring. Stir for 1 hour to ensure homogeneity.
-
Acylation: Cool the mixture to 0°C using an ice bath. Add 4-Nitrobenzoyl chloride (20 mmol) portion-wise over 15 minutes to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 8 hours under nitrogen atmosphere.
-
Quenching: Quench the reaction with saturated ammonium chloride (NH4Cl) solution (50 mL).
-
Extraction: Separate the organic layer.[1][2] Extract the aqueous layer twice with DCM (2 x 50 mL).[1][2]
-
Work-up: Wash combined organics with brine (15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Hexane:Ethyl Acetate 80:20).
Expected Yield: 85-90% Characterization: Yellow solid.[1] IR (KBr): 1634 cm⁻¹ (Amide C=O), 1521, 1345 cm⁻¹ (NO2).[1][2]
Protocol B: Catalytic Reduction to 4-Amino-N,N-diisopropylbenzamide
Objective: Converting the nitro group to an aniline handle for further derivatization (e.g., Urea herbicide synthesis).[1]
Reagents:
Workflow:
-
Dissolve the nitro compound in Methanol (0.1 M concentration).[1][2]
-
Add Pd/C catalyst carefully under inert atmosphere (Argon/Nitrogen).[1][2]
-
Purge the flask with Hydrogen gas (3 cycles).
-
Stir vigorously at room temperature for 4-6 hours . Monitor via TLC (Reaction is complete when the yellow nitro spot disappears and a fluorescent amine spot appears).[1][2]
-
Concentrate filtrate to yield the off-white amine solid.[1]
Application Note: This amine intermediate is air-sensitive.[1] Store under nitrogen or use immediately in Protocol C.
Protocol C: Synthesis of Urea-Based Herbicide Candidates
Objective: Coupling the amine intermediate with an isocyanate to create a Photosystem II inhibitor analog (Diuron/Linuron class mimic).[1]
Reaction Scheme: Ar-NH2 + R-N=C=O → Ar-NH-CO-NH-R[1]
Methodology:
Part 4: Analytical Quality Control
HPLC Method for Purity Assessment: To ensure data integrity during SAR studies, the following method is recommended for the nitro-intermediate.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 280 nm (Nitro) |
| Retention Time | ~8.5 min (Nitro), ~4.2 min (Amino - post reduction) |
Part 5: Development Workflow Diagram
Figure 2: From Intermediate to Active Ingredient
Caption: Integrated workflow for converting the nitrobenzamide scaffold into active agrochemical candidates.
Part 6: Safety & Handling
References
-
Vagala, H. (2018).[1][2] Studies on Synthesis of Achiral and Chiral Amides, Amines, Allenes and on Electron Transfer Reactions. University of Hyderabad.[1][2] Available at: [Link] (Accessed via Institutional Repository).[1][2]
-
RSC Publishing. (2004).[1][2] Novel polymer-supported coupling/dehydrating agents.[1] Royal Society of Chemistry.[1][2] Available at: [Link][2]
-
PubChem. (2025).[1][2][4] N,N-diisopropyl-4-nitrobenzamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]
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- 3. 1687763-82-1|4-Nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide|BLD Pharm [bldpharm.com]
- 4. N-Isopropyl-4-nitrobenzamide | C10H12N2O3 | CID 347926 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for Nitrobenzamide Isomers
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Nitrobenzamide Compounds
Nitrobenzamides, including the ortho-, meta-, and para- isomers (2-, 3-, and 4-nitrobenzamide), are a class of organic compounds characterized by a benzene ring substituted with both a nitro group (-NO2) and an amide group (-CONH2).[1] These compounds serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other fine chemicals.[2] For instance, 2-nitrobenzamide is utilized in the synthesis of quinazoline-2,4(1H,3H)-diones, which are important pharmaceutical intermediates.[2] Given their role as precursors, the purity and isomeric integrity of nitrobenzamides are of paramount importance. The presence of residual isomers or related impurities can significantly affect the safety, efficacy, and yield of the final products.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical cornerstone for the identification and quantification of volatile and semi-volatile organic compounds.[4] Its combination of the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry makes it exceptionally well-suited for analyzing complex mixtures and ensuring the quality of pharmaceutical ingredients.[3][4] However, the inherent polarity of the amide functional group in nitrobenzamides can present a challenge for GC analysis, often requiring a derivatization step to enhance volatility and improve chromatographic performance.[5][6]
This application note provides a comprehensive, field-proven protocol for the robust identification of nitrobenzamide compounds using GC-MS. It details step-by-step methodologies for sample preparation, including extraction and derivatization, optimized instrumental parameters, and guidance on data interpretation, all grounded in established analytical principles to ensure trustworthy and reproducible results.
Principle of the Method
The core of this method involves the extraction of nitrobenzamide analytes from a sample matrix, followed by a chemical derivatization step to convert the polar amide group into a less polar, more volatile silyl derivative.[6] This derivative is then introduced into the GC-MS system. In the gas chromatograph, the derivatized compounds are separated based on their boiling points and interaction with a capillary column.[7] Subsequently, the separated compounds enter the mass spectrometer, where they are ionized by electron impact (EI), fragmented into characteristic ions, and detected based on their mass-to-charge ratio (m/z).[8] The resulting mass spectrum serves as a chemical fingerprint for definitive compound identification.
Part 1: Comprehensive Sample Preparation Protocol
Effective sample preparation is the most critical phase for achieving accurate and reliable GC-MS analysis. The primary objectives are to isolate the nitrobenzamide analytes from the sample matrix and prepare them for volatilization in the GC inlet. Due to the low water solubility of nitrobenzamides, solvent-based extraction is highly effective.[2][9][10]
Materials and Reagents
-
Solvents: GC-grade or HPLC-grade Dichloromethane, Ethyl Acetate, Hexane, and Methanol.[7][11]
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Internal Standard (Optional, for quantitation): Hexachlorobenzene or similar stable, non-interfering compound.[12]
-
Reagent Water: Deionized or distilled water.
-
Sodium Sulfate (Anhydrous): For drying organic extracts.
-
Solid Phase Extraction (SPE) Cartridges: C18 or similar reversed-phase cartridges, if using SPE.[13]
-
Glassware: Volumetric flasks, pipettes, beakers, and GC vials with inserts.[7]
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator.[13]
Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each nitrobenzamide isomer (2-nitrobenzamide, 3-nitrobenzamide, 4-nitrobenzamide) and dissolve in 10 mL of ethyl acetate in separate volumetric flasks.
-
Working Standard Solution (10 µg/mL): Dilute the primary stock solution accordingly with ethyl acetate to create a working standard solution suitable for derivatization and analysis. This concentration may be adjusted based on instrument sensitivity.
Sample Extraction: Two Validated Approaches
LLE is a classic and robust method for extracting nitroaromatics from aqueous or solid samples.[7][13]
-
For Solid Samples: Accurately weigh approximately 1 g of the homogenized sample into a glass vial. Add 10 mL of dichloromethane.
-
For Liquid Samples: Place 10 mL of the liquid sample into a separatory funnel. Add 10 mL of dichloromethane.
-
Extraction: Vigorously shake the vial or separatory funnel for 2-3 minutes.
-
Phase Separation: Allow the layers to separate. For solid samples, centrifuge to pellet the solid material. For liquid samples, drain the lower organic layer (dichloromethane) into a clean flask.
-
Repeat: Perform the extraction two more times with fresh aliquots of dichloromethane and combine the organic extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Evaporate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.[13] This step is crucial for achieving high sensitivity.
SPE is a more modern technique that reduces solvent consumption and can provide cleaner extracts.[7][13]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Dissolve a known quantity of the sample in a suitable solvent and dilute with water. Load the aqueous sample onto the SPE cartridge at a slow, steady rate.
-
Washing: Wash the cartridge with 5 mL of reagent water to remove polar interferences.
-
Elution: Elute the retained nitrobenzamide analytes with 5 mL of ethyl acetate into a clean collection tube.
-
Concentration: Evaporate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen.
Mandatory Derivatization Protocol: Silylation
The amide group (-CONH₂) contains active hydrogens that increase polarity and reduce volatility, leading to poor peak shape and potential degradation in the GC system. Silylation replaces these active hydrogens with nonpolar trimethylsilyl (TMS) groups, creating a derivative that is ideal for GC analysis.[5][6]
-
Solvent Exchange: Ensure the 1 mL sample extract (from LLE or SPE) or working standard is in a non-polar, aprotic solvent like ethyl acetate or dichloromethane.
-
Reagent Addition: To the 1 mL extract in a GC vial, add 100 µL of MSTFA (+1% TMCS).[6]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[14]
-
Cooling: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.
Part 2: GC-MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis of TMS-derivatized nitrobenzamides. Optimization may be required based on the specific instrumentation used.
Instrumentation
A standard gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with an electron impact (EI) ionization source is required.[8]
Data Presentation: Instrumental Parameters
Table 1: Gas Chromatograph (GC) Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level sensitivity.[15] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analytes without thermal degradation.[16] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal separation efficiency for the specified column dimensions. |
| Column | HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A nonpolar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of semi-volatile compounds.[16] |
| Oven Program | 1. Initial: 100 °C, hold for 2 min2. Ramp: 15 °C/min to 280 °C3. Hold: 5 min at 280 °C | The temperature program is designed to separate the isomers effectively and elute them with good peak shape in a reasonable runtime. |
Table 2: Mass Spectrometer (MS) Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.[8] |
| Electron Energy | 70 eV | Standard energy for EI, leading to extensive and characteristic fragmentation.[8] |
| Source Temperature | 230 °C | Prevents condensation of analytes within the ion source.[16] |
| Quadrupole Temp. | 150 °C | Ensures stable performance of the mass analyzer.[16] |
| Acquisition Mode | Full Scan | Acquires a full mass spectrum, which is essential for qualitative identification and structural confirmation. |
| Scan Range | m/z 40 - 450 | Covers the molecular ion of the derivatized analyte and its key fragment ions. |
| Solvent Delay | 3 - 5 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Part 3: Data Analysis and Interpretation
Qualitative Identification
A nitrobenzamide compound is identified by comparing both its retention time and its mass spectrum to that of a known, derivatized standard. The mass spectrum provides the highest level of confidence.
Expected Fragmentation Pattern
The underivatized molecular weight of nitrobenzamide is 166.13 g/mol .[9][17] After derivatization with MSTFA, a trimethylsilyl (TMS) group (mass ≈ 72 Da, from Si(CH₃)₃) replaces one of the hydrogens on the amide nitrogen, resulting in a derivatized molecular ion [M]⁺ peak at m/z 238 .
The EI mass spectrum is expected to show a series of characteristic fragment ions resulting from the cleavage of the derivatized molecule. The fragmentation pattern is a highly reliable tool for structural confirmation.
Key Expected Fragments for TMS-Nitrobenzamide:
-
m/z 238 [M]⁺: The molecular ion of the TMS-derivatized nitrobenzamide.
-
m/z 223 [M-15]⁺: Loss of a methyl group (•CH₃) from the TMS group, a very common fragmentation for silylated compounds.[6]
-
m/z 192 [M-46]⁺: Loss of a nitro group (•NO₂), a characteristic fragmentation for nitroaromatic compounds.[18]
-
m/z 164: Loss of the silylated amine group (•NHTMS).
-
m/z 146: Further fragmentation of the m/z 192 ion.
-
m/z 104: Benzoyl-related fragment.
-
m/z 73 [(CH₃)₃Si]⁺: A prominent peak indicating the presence of a TMS group.
The relative abundance of these ions will constitute the unique fingerprint of the compound.
Part 4: Method Validation and Trustworthiness
To ensure the reliability and regulatory compliance of this protocol, especially in pharmaceutical applications, it must be validated according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1).[19] A self-validating system ensures that the method is fit for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as isomers, impurities, or matrix components.[19][20] This is demonstrated by achieving baseline chromatographic separation of the nitrobenzamide isomers and showing no interference at the retention time of the analyte.
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Established by analyzing a series of standards and demonstrating a correlation coefficient (R²) > 0.99.[19]
-
Accuracy: The closeness of the test results to the true value. Assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte.[19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[19][20]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate), providing an indication of its reliability during normal usage.[19][20]
Conclusion
This application note provides a detailed and scientifically grounded GC-MS protocol for the identification of nitrobenzamide compounds. By implementing a systematic approach that includes optimized sample extraction, mandatory chemical derivatization, and validated instrumental conditions, researchers and quality control professionals can achieve highly specific and trustworthy results. The explanation of the causality behind key steps, such as derivatization to enhance volatility, and the emphasis on method validation, ensures that this protocol serves as a reliable tool in pharmaceutical development and quality assurance.
References
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11876, 2-Nitrobenzamide. Retrieved from [Link]
-
Hussain, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12576, 3-Nitrobenzamide. Retrieved from [Link]
-
ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]
-
P, S., et al. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link]
-
Wasmund, K., et al. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
SCION Instruments. (2025). Sample preparation GC-MS. Retrieved from [Link]
-
Liu, R. H., & Lin, W. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
Swissmedic. (n.d.). Nitrosamines by GC-MS/MS. Retrieved from [Link]
-
Asomaning, J., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]
-
Wang, Z., et al. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS. ResearchGate. Retrieved from [Link]
-
Bibel Lab. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
Shimadzu. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]
-
Al-Huniti, M. H., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Retrieved from [Link]
-
Bonilla, M., et al. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC. Retrieved from [Link]
-
Nugraha, A. S., & Nandiyanto, A. B. D. (2021). A Step-by-Step of Reading and Interpreting a GC/MS Result for Volatile and Complex Mixture Samples. Semantic Scholar. Retrieved from [Link]
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Application Note: Optimized Purification of Crude N,N-Diisopropyl-4-nitrobenzamide via Recrystallization
Introduction & Chemical Context
N,N-Diisopropyl-4-nitrobenzamide represents a specific class of tertiary amides often utilized as intermediates in the synthesis of antiarrhythmic agents (structural analogs to Procainamide) and radiopharmaceuticals.
The purification of this compound presents a unique physicochemical challenge:
-
The Nitro Group (
): Introduces high polarity and crystalline rigidity. -
The Diisopropyl Moiety (
): Introduces significant lipophilicity and steric bulk, disrupting the hydrogen bonding network typically found in primary amides.
The Challenge: Unlike primary amides (e.g., 4-nitrobenzamide, MP ~200°C), the N,N-diisopropyl derivative has a significantly lower melting point and a high tendency to "oil out" (phase separate as a liquid) rather than crystallize during cooling. This guide provides a thermodynamically controlled protocol to overcome this issue.
Pre-Recrystallization Workup (The "Chemical Wash")
CRITICAL STEP: Recrystallization is a physical separation technique, not a chemical scavenger. Attempting to recrystallize the crude reaction mixture directly without removing unreacted precursors will lead to co-crystallization or oil formation.
Before recrystallization, the crude solid/oil must be subjected to a biphasic acid/base wash to remove:
-
4-Nitrobenzoic acid: (Hydrolysis byproduct of the acid chloride starting material).
-
Diisopropylamine: (Unreacted nucleophile).
Workup Protocol
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Acid Removal: Wash organic layer
with 10% or saturated . -
Amine Removal: Wash organic layer
with 1M HCl . -
Drying: Wash with brine, dry over anhydrous
, and evaporate to dryness.
Solvent System Selection
Due to the lipophilic nature of the diisopropyl groups, standard aqueous-alcohol systems (e.g., EtOH/Water) often cause the product to precipitate as an oil. A non-aqueous binary solvent system is recommended.
Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent)
| Parameter | Ethyl Acetate (Solvent) | n-Heptane (Anti-Solvent) | Rationale |
| Boiling Point | 77.1°C | 98.4°C | Similar boiling points prevent premature evaporation of one component. |
| Polarity | Moderate | Non-polar | Matches the amphiphilic nature of the target molecule. |
| Solubility | High (Hot & Cold) | Low (Hot & Cold) | Allows precise control of saturation point. |
Detailed Recrystallization Protocol
Phase 1: Dissolution
-
Place the washed, dried crude solid in a suitably sized Erlenmeyer flask.
-
Add Ethyl Acetate dropwise while heating on a hot plate/stirrer set to 65°C .
-
Stop adding solvent the moment the solid fully dissolves.
-
Optional: If the solution is colored (dark yellow/brown), add activated carbon (1-2% w/w), stir for 5 minutes, and perform a hot filtration through a pre-warmed Celite pad.
Phase 2: The Binary Addition (Cloud Point Method)
-
Maintain the EtOAc solution at a gentle reflux.
-
Slowly add hot n-Heptane dropwise.
-
The Endpoint: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.
-
Add one single drop of Ethyl Acetate to clear the solution back to transparency.
Phase 3: Controlled Crystallization
-
Insulation: Remove the flask from heat and place it on a cork ring or wood block. Cover the mouth with a watch glass or foil.
-
Ambient Cooling: Allow the flask to cool to room temperature undisturbed.
-
Note: Do not agitate. Agitation promotes rapid precipitation (trapping impurities) rather than crystal growth.
-
-
Seeding (If necessary): If the solution reaches room temperature without crystallizing, add a single seed crystal of pure product or scratch the inner glass wall with a glass rod to create nucleation sites.
-
Cold Soak: Once crystals have formed at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
Phase 4: Collection
-
Filter the crystals using a Buchner funnel and vacuum filtration.[3]
-
The Wash: Wash the filter cake with a small volume of cold 1:3 EtOAc:Heptane mixture.
-
Warning: Do not use pure EtOAc; it will redissolve your product.
-
-
Dry the crystals in a vacuum oven at 40°C or air dry.
Visualization of Workflow
Figure 1: Step-by-step purification workflow for tertiary benzamides.[4]
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with N,N-dialkylbenzamides is "oiling out"—where the product separates as a second liquid phase rather than a solid. This occurs because the melting point is depressed by impurities or the solvent mixture is too rich in anti-solvent.
Figure 2: Decision tree for managing phase separation (oiling out).
Remediation Strategy:
-
Reheat: Bring the mixture back to a boil until the oil redissolves.
-
Adjust: Add a small amount of the good solvent (EtOAc).
-
Seed: Allow to cool to just above the expected oiling temperature and add a seed crystal.
-
Vigorous Stirring: Sometimes, rapid stirring of the oil phase as it cools can induce solidification (trituration).
Validation & Analytical Checkpoints
After drying, the purity must be validated.
-
Melting Point (MP):
-
Expected Range: While 4-nitrobenzamide melts at ~200°C, the N,N-diisopropyl derivative typically melts significantly lower (approx. 90-110°C, dependent on polymorph).
-
Criteria: A sharp range (< 2°C) indicates high purity.
-
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 30% EtOAc in Hexanes.
-
Visualization: UV lamp (254 nm). The nitro group is a strong chromophore (quenches fluorescence).
-
Result: Single spot (
). Absence of baseline spot (acid) or solvent front spot (amine).
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification techniques and solvent properties).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on recrystallization mechanics and amide synthesis).
-
Whiting, A., et al. (2007). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts. Green Chemistry, 9, 1318-1322. (Provides context on the synthesis and handling of N,N-diisopropylbenzylamine derivatives).
-
BenchChem Technical Support. (2025). Recrystallization of Benzamide Derivatives: Troubleshooting Oiling Out. (General guidance on tertiary amide purification).
Sources
High-Purity Isolation of N,N-diisopropyl-4-nitrobenzamide via Automated Flash Column Chromatography
An Application Note for Researchers and Scientists
Abstract
This comprehensive guide details a robust protocol for the purification of N,N-diisopropyl-4-nitrobenzamide, a key intermediate in various synthetic applications. The methodology centers on normal-phase flash column chromatography, a technique prized for its efficiency and scalability. We will explore the fundamental principles guiding the separation, from the initial method development using Thin-Layer Chromatography (TLC) to the execution of the column purification. This document provides step-by-step instructions, troubleshooting advice, and the scientific rationale behind each procedural choice to ensure researchers can achieve high purity and yield.
Introduction and Separation Principles
N,N-diisopropyl-4-nitrobenzamide is a substituted aromatic amide whose utility in pharmaceutical and materials science research necessitates a high degree of purity.[1] Impurities from synthesis, such as unreacted starting materials or by-products, can interfere with subsequent reactions or biological assays. Column chromatography is a powerful and widely adopted technique for purifying such compounds.[2][3]
The successful purification of N,N-diisopropyl-4-nitrobenzamide hinges on understanding its molecular structure and polarity. The molecule possesses:
-
A polar nitro group (-NO₂)
-
A moderately polar tertiary amide group (-CONR₂)
-
A nonpolar aromatic ring and two isopropyl substituents
This combination renders the compound moderately polar. The principle of "like dissolves like" governs the separation process in normal-phase chromatography.[4] A polar stationary phase, silica gel, is used to interact with the polar functionalities of the molecules in the crude mixture. A less polar mobile phase then flows through the column, with compounds eluting at different rates based on their relative affinity for the stationary phase versus their solubility in the mobile phase. More polar compounds interact more strongly with the silica gel and elute later, while less polar compounds are carried through the column more quickly by the mobile phase.
Preliminary Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column purification, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[5] TLC is a rapid and inexpensive method to screen various mobile phases and predict the separation achievable on a silica gel column. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound, N,N-diisopropyl-4-nitrobenzamide. This Rƒ range typically ensures good separation from impurities and a reasonable elution time from the column.
Protocol for TLC Analysis:
-
Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[6]
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. The baseline should be drawn lightly in pencil approximately 1 cm from the bottom edge.[6]
-
Chamber Saturation: Prepare a TLC developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. Line the chamber with filter paper to ensure the atmosphere is saturated with solvent vapors, which promotes even solvent front migration.[5]
-
Development: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.[6] Allow the solvent to ascend the plate via capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Visualize the separated spots under UV light (254 nm). Most aromatic compounds like N,N-diisopropyl-4-nitrobenzamide are UV-active. If needed, chemical staining agents can also be used.[7]
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A common starting solvent system for compounds of this polarity is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to find the optimal separation.
Detailed Protocol for Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude N,N-diisopropyl-4-nitrobenzamide. Adjustments to column size and solvent volumes can be made for different sample quantities.
Materials and Equipment
-
Stationary Phase: Silica gel, flash grade (e.g., 40-63 µm particle size)
-
Mobile Phase: Pre-determined optimal mixture of hexane and ethyl acetate (or other suitable solvents) from TLC analysis.
-
Crude Sample: N,N-diisopropyl-4-nitrobenzamide
-
Equipment: Glass chromatography column, solvent reservoir, fraction collector (or test tubes/flasks), rotary evaporator, compressed air/nitrogen source (for flash chromatography).
Column Packing (Slurry Method)
-
Prepare the Slurry: In a beaker, mix an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar mobile phase to form a free-flowing slurry.
-
Pack the Column: Secure the column in a vertical position. Add a small amount of the mobile phase to the column, followed by a plug of cotton or glass wool and a thin layer of sand.
-
Pour the Slurry: Gently pour the silica slurry into the column. Open the stopcock to allow solvent to drain, which helps in uniform packing. Continuously tap the side of the column to dislodge air bubbles and ensure a tightly packed, homogenous bed.
-
Equilibrate: Once all the silica has settled, add a protective layer of sand on top and wash the column with 2-3 column volumes of the mobile phase to ensure complete equilibration. Never let the column run dry.
Sample Loading (Dry Loading)
Dry loading is recommended as it often leads to better resolution and sharper bands compared to wet loading.[8]
-
Adsorption: Dissolve the crude N,N-diisopropyl-4-nitrobenzamide in a minimal amount of a polar, volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder of the sample adsorbed onto silica is obtained.[3]
-
Loading: Carefully drain the solvent from the equilibrated column until it is level with the top layer of sand. Gently add the silica-adsorbed sample onto the top of the column, creating an even, compact layer.
-
Finalize: Carefully add another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
Elution and Fraction Collection
-
Initiate Elution: Carefully add the mobile phase to the column and apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Fraction Collection: Begin collecting the eluate in numbered fractions. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Gradient Elution (Optional): If TLC analysis showed impurities that are much more polar than the product, a step-gradient elution can be employed. Start with the initial nonpolar solvent system, and after the product has eluted, increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to wash out the strongly retained impurities.[9]
-
Monitoring: Systematically analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate to track the elution profile.
Product Isolation
-
Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure N,N-diisopropyl-4-nitrobenzamide.
-
Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator.
-
Final Drying: Place the resulting solid under high vacuum for several hours to remove any residual solvent.
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.
Summary of Chromatographic Conditions
For ease of reference, the key parameters for this purification are summarized below.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar stationary phase for normal-phase chromatography, suitable for moderately polar compounds.[10] |
| Mobile Phase | Hexane:Ethyl Acetate | A versatile and common solvent system. The ratio should be optimized via TLC to achieve an Rƒ of 0.2-0.4 for the target. |
| Sample Loading | Dry Loading | Minimizes band broadening and improves separation efficiency.[8] |
| Elution Mode | Isocratic or Step-Gradient | Isocratic is simpler if separation is good. A gradient can be used to speed up the elution of highly retained impurities.[9] |
| Detection | UV (254 nm) / TLC | The aromatic nitrobenzamide structure is UV-active, allowing for easy visualization on TLC plates.[7] |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of N,N-diisopropyl-4-nitrobenzamide.
Caption: Workflow for the purification of N,N-diisopropyl-4-nitrobenzamide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloaded with sample. | - Re-optimize the mobile phase with TLC to achieve a larger ΔRƒ between spots.- Use a larger column or reduce the amount of sample loaded. |
| Compound Won't Elute | - Mobile phase is too nonpolar. | - Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[8] |
| Streaking/Tailing of Spots | - Sample is too concentrated on TLC/column.- Compound is acidic/basic and interacting strongly with silica.- Sample is degrading on silica. | - Dilute the sample before loading.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[11]- Test for stability on a TLC plate; if unstable, consider a different stationary phase like alumina.[8] |
| Cracked Column Bed | - Silica bed ran dry.- Heat generated during packing with certain solvents. | - Always keep the solvent level above the silica bed.- Pack the column slowly and allow any heat to dissipate. |
Conclusion
The protocol outlined provides a reliable and systematic approach to purifying N,N-diisopropyl-4-nitrobenzamide using flash column chromatography. By first optimizing the separation conditions with TLC and then carefully executing the column packing, sample loading, and elution steps, researchers can consistently obtain the target compound with high purity. Adherence to these principles and techniques is fundamental to achieving reproducible and successful outcomes in synthetic chemistry.
References
-
Thin Layer Chromatography . (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography . (n.d.). BUCHI. Retrieved from [Link]
-
Mobile Phase Selection in Method Development: How to Optimize . (2025, October 21). Welch Materials. Retrieved from [Link]
-
Fair, S. J., & Kero, F. (2014). Evaluation of an amide-based stationary phase for supercritical fluid chromatography . Journal of Chromatography A, 1357, 137-143. Retrieved from [Link]
-
Types of stationary phases in gas chromatography . (2025, August 08). Phenomenex. Retrieved from [Link]
-
Low, P. J., et al. (2016). Structure-Function Relationships in Single-Molecule Rectification by N-phenylbenzamide Derivatives . Chemical Science, 7(8), 5259-5267. Retrieved from [Link]
-
Different Types of Stationary Phases in Liquid Chromatography . (2025, August 25). Veeprho. Retrieved from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . (2024, May 10). ALWSCI. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . (2025, June 18). Waters Blog. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography . (n.d.). Agilent. Retrieved from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography . (2022, April 15). LCGC International. Retrieved from [Link]
-
N,N-diisopropyl-4-nitrobenzamide . (n.d.). PubChem. Retrieved from [Link]
-
Manjula, S. N., et al. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity . International Journal of Pharmacy and Biological Sciences, 9(3), 1024-1031. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . (2025, June 19). Organic Syntheses. Retrieved from [Link]
-
Step-by-Step Procedures for Thin Layer Chromatography . (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Protein and peptide purification . (n.d.). Cytiva. Retrieved from [Link]
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- 1. 79606-48-7|N,N-Diisopropyl-4-nitrobenzamide|BLD Pharm [bldpharm.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. TLC Tips and Tricks | Merck [merckmillipore.com]
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- 7. scs.illinois.edu [scs.illinois.edu]
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- 10. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 11. agilent.com [agilent.com]
Application Note: Chromatographic Analysis of Poorly Detectable Analytes via Derivatization with 4-Nitrobenzoyl Moiety
Introduction: Overcoming Detection Challenges in Chromatography
In the fields of pharmaceutical development, clinical diagnostics, and forensic toxicology, the accurate quantification of analytes is paramount. However, many target molecules, particularly primary and secondary amines, alcohols, and thiols, lack a strong native chromophore or fluorophore, rendering their detection by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging, especially at trace levels.[1][2] Pre-column derivatization is a robust strategy to circumvent this limitation. This process involves a chemical reaction that transforms the analyte into a derivative with significantly improved detectability.[3][4][5]
This application note provides a comprehensive guide to the derivatization of analytes using the 4-nitrobenzoyl moiety, typically introduced via the highly reactive agent 4-nitrobenzoyl chloride. While the topic specifies N,N-diisopropyl-4-nitrobenzamide, the widely documented and utilized reagent for introducing the 4-nitrobenzoyl group is 4-nitrobenzoyl chloride. The resulting derivative is a substituted 4-nitrobenzamide, which is the focus of this guide. The principles and protocols outlined here are broadly applicable to the derivatization of primary and secondary amines, which are of significant interest in various research and development sectors.
The primary advantages of this derivatization strategy include:
-
Enhanced UV-Vis Detection: The introduction of the 4-nitrobenzoyl group, which contains a nitro-aromatic system, creates a strong chromophore, significantly increasing the molar absorptivity of the analyte at specific UV wavelengths.[1][5]
-
Improved Chromatographic Properties: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.[6][7]
-
Formation of Stable Derivatives: The resulting amide bond is generally stable, ensuring that the derivative does not degrade during sample handling and chromatographic analysis.[1]
This guide will delve into the underlying chemical principles, provide detailed, field-tested protocols, and explain the critical considerations for successful method development and validation.
The Chemistry of Derivatization: A Mechanistic Perspective
The derivatization of primary and secondary amines with 4-nitrobenzoyl chloride proceeds via a nucleophilic acyl substitution reaction.[1] This reaction is both rapid and efficient under mild conditions.
Causality of the Reaction:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine analyte on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.
-
Increased Electrophilicity: The strong electron-withdrawing effect of the nitro group (-NO2) on the aromatic ring significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This is a key feature that drives the reaction to completion.
-
Formation of a Tetrahedral Intermediate: The initial attack results in the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate then collapses, leading to the departure of the chloride ion (a good leaving group) and the formation of a stable amide bond.
The reaction is typically carried out in a slightly alkaline medium. The base serves two critical purposes: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product side.[1]
Visualizing the Reaction Mechanism
Caption: Mechanism of amine derivatization with 4-nitrobenzoyl chloride.
Experimental Protocols
The following protocols are provided as a robust starting point. It is imperative for researchers to optimize these conditions for their specific analyte and sample matrix to ensure the validity of the results.
Reagents and Materials
-
4-Nitrobenzoyl chloride solution: 10 mg/mL in a suitable aprotic solvent (e.g., acetonitrile, tetrahydrofuran). Prepare this solution fresh daily.
-
Base solution: 0.1 M Sodium Bicarbonate or Triethylamine in a suitable solvent. The choice of base can influence reaction kinetics and potential side reactions.
-
Quenching solution: 2 M Hydrochloric Acid (HCl).
-
Analyte standards and samples.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Vortex mixer.
-
Microcentrifuge tubes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
Standard Derivatization Protocol for Primary/Secondary Amines
This protocol is designed for pre-column derivatization prior to HPLC analysis.
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the amine standard or sample extract.
-
Alkalinization: Add 100 µL of the base solution (e.g., 0.1 M Sodium Bicarbonate) and vortex for 10 seconds. This step is crucial to deprotonate the amine, enhancing its nucleophilicity.[1]
-
Derivatization Reaction: Add 100 µL of the freshly prepared 10 mg/mL 4-nitrobenzoyl chloride solution.
-
Incubation: Immediately vortex the mixture vigorously for 1 minute. Allow the reaction to proceed at room temperature (approximately 25°C) for 20 minutes.[1] The incubation time may need optimization depending on the reactivity of the specific amine.
-
Quenching: Stop the reaction by adding 50 µL of 2 M HCl. This step neutralizes the excess base and quenches the unreacted derivatizing reagent, preventing further reactions and degradation of the derivative.[1]
-
Final Preparation: Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system.
Visualizing the Experimental Workflow
Caption: Workflow for amine derivatization with 4-nitrobenzoyl chloride.
Method Development and Validation Considerations
A successful derivatization protocol is one that is reproducible, robust, and fit for its intended purpose. The following parameters should be carefully considered and optimized during method development.
| Parameter | Key Considerations | Rationale |
| Solvent | Should be aprotic and able to dissolve both the analyte and the reagent. Acetonitrile is a common choice. | Protic solvents (e.g., water, methanol) can compete with the analyte for the derivatizing reagent, leading to lower yields. |
| Base | Type and concentration of the base (e.g., NaHCO₃, triethylamine, pyridine). | The pH of the reaction mixture is critical. Insufficiently basic conditions will result in a slow or incomplete reaction. Excessively strong bases can promote hydrolysis of the reagent.[1] |
| Reagent Concentration | A molar excess of the derivatizing reagent is typically used. | Ensures the reaction goes to completion, especially for trace-level analytes. A 10-100 fold molar excess is a good starting point for optimization. |
| Reaction Time & Temp. | Must be sufficient for the reaction to complete. | Most reactions with 4-nitrobenzoyl chloride are rapid at room temperature.[1] However, less reactive amines may require longer times or gentle heating. This must be empirically determined. |
| Quenching | The type and concentration of the quenching agent. | An acidic quench is effective for neutralizing the base and hydrolyzing the excess acyl chloride.[1] The timing of the quench is critical to ensure a consistent reaction time across all samples. |
| Derivative Stability | The stability of the derivatized analyte in the final solution should be assessed over time. | This is crucial for ensuring the integrity of samples, especially in high-throughput environments where there may be a delay between preparation and analysis. |
Trustworthiness through Self-Validation
Every protocol must be a self-validating system. This is achieved by systematically evaluating the method's performance characteristics as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the derivatized analyte.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by a linear regression of at least five concentration levels.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control samples at multiple concentration levels.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Chiral Separations: An Advanced Application
Beyond enhancing detectability, derivatization is a powerful tool for the separation of enantiomers.[8][9] By reacting a racemic mixture of an analyte with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed.[10] These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[8][10]
While 4-nitrobenzoyl chloride is achiral, chiral analogues containing a stereocenter can be employed for this purpose. The principles of the derivatization reaction remain the same, but the resulting diastereomers will exhibit different retention times, allowing for their separation and quantification. This indirect method of chiral separation is often more cost-effective and flexible than direct methods that require expensive chiral stationary phases.[10]
Conclusion
Derivatization with the 4-nitrobenzoyl moiety is a highly effective and versatile technique for the chromatographic analysis of analytes that are otherwise difficult to detect. The formation of a stable, UV-active 4-nitrobenzamide derivative significantly enhances sensitivity and can improve chromatographic performance. By understanding the underlying chemical mechanism and systematically optimizing the reaction conditions, researchers can develop robust and reliable analytical methods. The protocols and considerations presented in this application note serve as a comprehensive starting point for scientists and drug development professionals to successfully implement this powerful analytical strategy.
References
- A Comparative Guide to Amine Derivatization: 4-Nitrobenzoyl Chloride vs. Dansyl Chloride. Benchchem.
- Chiral Chrom
- Chiral deriv
- Chiral Derivatiz
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS One.
- A Comparative Guide to HPLC-MS Analysis of Compounds Derivatized with 4-Nitrobenzoyl Chloride and its Altern
- Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. Bentham Science Publishers.
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. ScienceOpen.
- Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
- Analyte Derivatization as an Important Tool for Sample Preparation.
- An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Academic Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. scienceopen.com [scienceopen.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in N,N-diisopropyl-4-nitrobenzamide Synthesis
Welcome to the technical support center for the synthesis of N,N-diisopropyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this amidation reaction. By understanding the underlying reaction mechanisms and potential pitfalls, you can effectively troubleshoot your experiments, minimize side product formation, and optimize your product yield and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the synthesis of N,N-diisopropyl-4-nitrobenzamide.
Q1: What is the fundamental reaction for synthesizing N,N-diisopropyl-4-nitrobenzamide?
The synthesis of N,N-diisopropyl-4-nitrobenzamide is typically achieved through a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction.[1][2] In this reaction, the nucleophilic diisopropylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Q2: My reaction yield is low. What are the most probable causes?
Low yields are frequently attributed to the degradation of the starting material, 4-nitrobenzoyl chloride, which is highly sensitive to moisture.[3][4] The presence of water will lead to the formation of the unreactive 4-nitrobenzoic acid.[3] Another common reason for low yields can be incomplete reaction due to suboptimal reaction conditions, such as low temperature or insufficient reaction time.
Q3: I've observed an unexpected solid in my reaction mixture. What could it be?
The most common solid byproduct is 4-nitrobenzoic acid , formed from the hydrolysis of 4-nitrobenzoyl chloride.[3] This is especially likely if anhydrous conditions were not strictly maintained. Another possibility, particularly if the reaction was run at elevated temperatures, is the formation of 4-nitrobenzoic anhydride .[3]
Q4: Can the diisopropylamine itself cause side reactions?
While diisopropylamine is the intended nucleophile, its basicity can influence the reaction. If a tertiary amine base is used as an HCl scavenger, it can react with 4-nitrobenzoyl chloride to form a highly reactive acylammonium salt intermediate.[3] While this can sometimes accelerate the desired reaction, it can also promote side reactions if not properly controlled.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section provides a more in-depth look at specific issues you may encounter and offers actionable solutions.
Issue 1: Presence of a Water-Soluble Impurity Acidifying the Mixture
-
Symptom: The pH of your aqueous workup layer is acidic, and you observe a lower than expected yield of your amide product.
-
Likely Culprit: 4-Nitrobenzoic Acid
-
Causality: 4-nitrobenzoyl chloride is highly reactive towards water. Even trace amounts of moisture in your solvent, glassware, or on the surface of your reagents can lead to its hydrolysis, forming 4-nitrobenzoic acid.[3][4]
Reaction Scheme: O₂NC₆H₄COCl + H₂O → O₂NC₆H₄COOH + HCl
-
Troubleshooting & Mitigation:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
Reagent Quality: Use a fresh bottle of 4-nitrobenzoyl chloride or purify older stock if necessary.
-
Reaction Setup: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the system.
-
Issue 2: A High-Melting, Less Soluble Byproduct is Isolated
-
Symptom: Your final product is contaminated with a crystalline solid that has a higher melting point and is less soluble in common organic solvents than the desired N,N-diisopropyl-4-nitrobenzamide.
-
Likely Culprit: 4-Nitrobenzoic Anhydride
-
Causality: At elevated temperatures, the acylammonium intermediate (formed from the reaction of 4-nitrobenzoyl chloride with a tertiary amine base or even another molecule of diisopropylamine acting as a base) can react with a molecule of 4-nitrobenzoate (from hydrolysis) or another molecule of 4-nitrobenzoyl chloride to form the anhydride.[3]
Reaction Scheme (simplified): 2 O₂NC₆H₄COCl + H₂O → (O₂NC₆H₄CO)₂O + 2 HCl
-
Troubleshooting & Mitigation:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature), especially during the addition of the 4-nitrobenzoyl chloride.
-
Order of Addition: Add the 4-nitrobenzoyl chloride slowly to the solution of diisopropylamine to avoid a localized excess of the acyl chloride.
-
Data Summary of Potential Products and Side Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Identifying Features |
| N,N-diisopropyl-4-nitrobenzamide | C₁₃H₁₈N₂O₃ | 250.29[5] | Desired product. |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Water-soluble, acidic. |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.57[6] | Starting material, pungent odor, water-reactive.[7] |
| 4-Nitrobenzoic Anhydride | C₁₄H₈N₂O₇ | 316.23 | High melting point, less soluble. |
Experimental Protocols for Side Product Identification
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
A quick and effective method to monitor the progress of your reaction and identify the presence of major components.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve good separation.
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).
-
Expected Results:
-
N,N-diisopropyl-4-nitrobenzamide: Will have a specific Rf value.
-
4-Nitrobenzoyl Chloride: Should be consumed as the reaction progresses.
-
4-Nitrobenzoic Acid: Will likely have a lower Rf value (more polar) and may streak if the mobile phase is not sufficiently polar.
-
4-Nitrobenzoic Anhydride: Will have a different Rf value than the product and starting material.
-
Protocol 2: ¹H NMR Spectroscopy for Product and Impurity Confirmation
NMR is a powerful tool for structural elucidation and can be used to identify and quantify impurities.
-
Sample Preparation: Dissolve a small amount of your crude or purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Chemical Shifts (δ, ppm) in CDCl₃ (approximate):
-
N,N-diisopropyl-4-nitrobenzamide: Aromatic protons (~8.2-7.5 ppm), methine protons of isopropyl groups (septet, ~3.5-4.0 ppm), methyl protons of isopropyl groups (doublet, ~1.2-1.5 ppm).
-
4-Nitrobenzoic Acid: Aromatic protons (~8.3-8.1 ppm), carboxylic acid proton (broad singlet, >10 ppm).
-
4-Nitrobenzoic Anhydride: Aromatic protons (~8.4-8.2 ppm).
-
Workflow and Logic Diagrams
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in N,N-diisopropyl-4-nitrobenzamide synthesis.
Reaction and Side Reaction Pathways
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N,N-diisopropyl-4-nitrobenzamide | C13H18N2O3 | CID 347938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitrobenzoyl chloride [webbook.nist.gov]
- 7. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Biological Activity Guide: Substituted 4-Nitrobenzamides
Topic: Biological Activity Comparison of Substituted 4-Nitrobenzamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scaffold Analysis
The 4-nitrobenzamide scaffold represents a critical structural motif in medicinal chemistry, distinct from its highly publicized isomer, the 3,5-dinitrobenzamide (a known antitubercular pharmacophore). While the 3,5-dinitro derivatives (e.g., DNB1) are established DprE1 inhibitors, substituted 4-nitrobenzamides exhibit a divergent biological profile, showing utility primarily in broad-spectrum antimicrobial and cytotoxic (anticancer) applications rather than targeted mycobacterial inhibition.
This guide objectively compares the biological performance of N-substituted 4-nitrobenzamides against standard therapeutic agents and structural isomers, supported by experimental data and mechanistic insights.
Therapeutic Area 1: Antitubercular Activity
Comparative Analysis: 4-Nitro vs. 3,5-Dinitro Isomers
In the context of Mycobacterium tuberculosis (Mtb) inhibition, the position of the nitro group is a determinant of efficacy. The "Gold Standard" for this class is the 3,5-dinitrobenzamide core, which acts as a suicide substrate for the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).
Key Finding: Monosubstituted 4-nitrobenzamides generally exhibit significantly lower antitubercular potency compared to 3,5-dinitro analogues. The lack of a second electron-withdrawing group reduces the susceptibility of the nitro group to the specific bioreduction required for covalent DprE1 inhibition.
Table 1: Comparative Antitubercular Activity (MIC against M. tuberculosis H37Rv)
| Compound Class | Structure | R-Group (N-Substituent) | MIC (µg/mL) | Efficacy Status |
| 4-Nitrobenzamide | Mono-nitro (Para) | n-Octyl | > 64.0 | Inactive/Low |
| 3,5-Dinitrobenzamide | Di-nitro (Meta) | n-Octyl | 0.016 | Highly Potent |
| Isoniazid | Pyridine hydrazide | (Standard Drug) | 0.02 - 0.2 | Standard |
| VG1 | 4-Nitro (Para) | 2-Aminoethyl | > 100 | Low |
Expert Insight: The mechanism of action for benzamide antituberculars involves the reduction of the nitro group to a nitroso intermediate by the flavoenzyme DprE1. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the enzyme active site. The 4-nitro isomer lacks the optimal redox potential and steric fit to undergo this specific activation efficiently compared to the 3,5-dinitro scaffold.
Therapeutic Area 2: Anticancer & Cytotoxic Activity
Performance vs. Solid Tumor Cell Lines
Unlike their antitubercular performance, specific N-substituted 4-nitrobenzamides (particularly L-prolinamide derivatives and Schiff bases) demonstrate promising cytotoxicity against human carcinoma cell lines.
Mechanism:
-
ROS Generation: The nitro group can undergo one-electron reduction by cellular nitroreductases, generating nitro-anion radicals that produce superoxide and oxidative stress.
-
DNA Intercalation: Planar Schiff base derivatives can intercalate into DNA, disrupting replication.
Table 2: Cytotoxicity of N-(4'-nitrophenyl)prolinamide Derivatives (MTT Assay)
| Compound ID | Substituent (R) | Cell Line: HepG2 (Liver) | Cell Line: A549 (Lung) | Cell Line: HCT-116 (Colon) |
| 4a | L-Proline moiety | 79.5% Inhibition | 95.4% Inhibition | 93.3% Inhibition |
| 4u | Substituted Proline | 83.3% Inhibition | 81.3% Inhibition | 81.3% Inhibition |
| 5-Fluorouracil | (Standard Control) | ~80% Inhibition | 64.3% Inhibition | 81.2% Inhibition |
Comparative Verdict: Compound 4a (an N-substituted 4-nitrobenzamide derivative) outperformed the standard chemotherapy agent 5-Fluorouracil (5-FU) in A549 lung carcinoma cells (95.4% vs 64.3% inhibition at 100 µM).[1][2] This suggests a potential niche for 4-nitrobenzamides in specific solid tumor therapies where 5-FU resistance or efficacy is a concern.
Experimental Protocols (Self-Validating Systems)
Protocol A: General Synthesis of N-Substituted 4-Nitrobenzamides
Objective: To synthesize N-alkyl/aryl-4-nitrobenzamides via nucleophilic acyl substitution.
Reagents:
-
4-Nitrobenzoyl chloride (1.0 equiv)
-
Primary Amine (e.g., Isopropyl amine, 1.1 equiv)
-
Base: Triethylamine (Et3N) or NaOH (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Ethanol
Step-by-Step Workflow:
-
Preparation: Dissolve the Primary Amine (1.1 equiv) and Et3N (1.5 equiv) in anhydrous DCM at 0°C (ice bath) to prevent side reactions.
-
Addition: Add 4-Nitrobenzoyl chloride (1.0 equiv) dropwise over 30 minutes. Critical: Maintain temperature < 5°C to minimize di-acylation or hydrolysis.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), then saturated NaHCO3 (to remove unreacted acid), and finally Brine.
-
Purification: Dry over anhydrous Na2SO4, evaporate solvent, and recrystallize from Ethanol.
Protocol B: MTT Cytotoxicity Assay
Objective: Quantify cell viability post-treatment.
-
Seeding: Seed cancer cells (e.g., A549) in 96-well plates (5 × 10³ cells/well). Incubate 24h at 37°C.[3]
-
Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) at graded concentrations (e.g., 10, 25, 50, 100 µM).
-
Incubation: Incubate for 48 hours.
-
Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h.
-
Solubilization: Remove supernatant; add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm. Calculate % Inhibition =
.
Mechanistic Visualization
The following diagrams illustrate the synthesis pathway and the divergent biological mechanisms.
Diagram 1: Synthesis & Divergent Biological Pathways
Caption: Synthesis of N-substituted 4-nitrobenzamides and their divergent activity profiles: High potency in cancer models (Green) vs. poor efficacy in TB models (Red).
Diagram 2: Mechanism of Cytotoxicity (ROS Generation)
Caption: The proposed mechanism of cytotoxicity involves enzymatic reduction of the nitro group, leading to redox cycling and the generation of lethal superoxide radicals.
Conclusion
While 4-nitrobenzamides are structurally related to the potent antitubercular 3,5-dinitrobenzamides, their biological utility lies in different therapeutic areas. They are sub-optimal for TB treatment due to inefficient activation by DprE1. However, specific derivatives (e.g., L-prolinamides) exhibit superior cytotoxicity against lung and colon cancer cell lines compared to standard agents like 5-FU. Future development should focus on optimizing the N-substituent to enhance DNA intercalation or ROS generation for oncology applications.
References
-
Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. European Journal of Medicinal Chemistry. (Focuses on 3,5-dinitrobenzamide potency vs 4-nitro). Link
-
Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science. (Data source for Table 2). Link[2]
-
Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. (Schiff base antimicrobial data).[4][5][6][7] Link
-
Comparing the biological activity of N-(2-chloroacetyl)-3-nitrobenzamide with other nitrobenzamide derivatives. BenchChem Technical Guide. (Comparative MIC data). Link
-
Discovery and characterization of antimycobacterial nitro-containing compounds. Antimicrobial Agents and Chemotherapy. (Mechanism of DprE1 inhibition). Link
Sources
- 1. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. ijpbs.com [ijpbs.com]
A Comparative Analysis of N-Substituted 4-Nitrobenzamides: Cross-Referencing Experimental Data
Introduction to the 4-Nitrobenzamide Scaffold
The 4-nitrobenzamide core is a versatile building block in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the benzene ring and the reactivity of the amide functionality. The nature of the substituents on the amide nitrogen further modulates these properties, affecting solubility, lipophilicity, and biological activity. Understanding these structure-property relationships is crucial for the rational design of novel compounds.
Comparative Overview of Physicochemical Properties
A comparison of the fundamental physicochemical properties of N,N-diisopropyl-4-nitrobenzamide and its selected analogs reveals the impact of N-alkylation and the para-nitro substituent.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (XLogP3) |
| N,N-Diisopropyl-4-nitrobenzamide | C13H18N2O3 | 250.29[1] | Not available | 2.8[1] |
| 4-Nitrobenzamide | C7H6N2O3 | 166.13[2] | 199-201[3] | 0.8[2] |
| N-Isopropyl-4-nitrobenzamide | C10H12N2O3 | 208.21[4] | Not available | 1.9[4] |
| N,N-Diethyl-4-nitrobenzamide | C11H14N2O3 | 222.24[5] | Not available | 1.1 |
| N,N-Diisopropylbenzamide | C13H19NO | 205.30[6] | 69-71[7] | 2.9 (Cheméo) |
Analysis: The increasing N-alkylation from the primary amide (4-nitrobenzamide) to the tertiary amides generally leads to a decrease in melting point, likely due to the disruption of intermolecular hydrogen bonding. The introduction of the polar nitro group in N,N-diisopropylbenzamide to form its 4-nitro analog would be expected to increase its melting point. The LogP values indicate a trend of increasing lipophilicity with greater alkyl substitution on the nitrogen atom.
Spectroscopic Data Cross-Reference
The following sections provide a detailed comparison of the available spectroscopic data for the selected compounds. This cross-referencing allows for the prediction of the spectral characteristics of N,N-diisopropyl-4-nitrobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data Summary
| Compound | Aromatic Protons (ppm) | Alkyl Protons (ppm) | NH Proton (ppm) |
| N,N-Diisopropyl-4-nitrobenzamide | Predicted: ~8.2 (d), ~7.5 (d) | Predicted: ~3.5 (septet), ~1.3 (d) | N/A |
| 4-Nitrobenzamide | 8.49 (d), 8.21 (d)[8] | N/A | 7.83 (s), 7.00 (s)[8] |
| N-Isopropyl-4-nitrobenzamide | Not available | Not available | Not available |
| N,N-Diethyl-4-nitrobenzamide | Not available | Not available | N/A |
| N,N-Diisopropylbenzamide | ~7.3-7.4 (m) | ~3.7 (septet), ~1.3 (d) | N/A |
¹³C NMR Spectral Data Summary
| Compound | C=O (ppm) | Aromatic C (ppm) | Alkyl C (ppm) |
| N,N-Diisopropyl-4-nitrobenzamide | Predicted: ~168 | Predicted: ~148, ~143, ~128, ~123 | Predicted: ~49, ~21 |
| 4-Nitrobenzamide | 167.47[8] | 150.69, 141.15, 129.94, 124.34[8] | N/A |
| N-Isopropyl-4-nitrobenzamide | Not available | Not available | Not available |
| N,N-Diethyl-4-nitrobenzamide | Not available | ~148, ~144, ~128, ~123 | ~43, ~13 |
| N,N-Diisopropylbenzamide | ~171 | ~137, ~129, ~128, ~126 | ~49, ~21 |
Interpretation:
-
Aromatic Region: The presence of the electron-withdrawing nitro group at the para position in the 4-nitrobenzamide series causes a downfield shift of the aromatic protons and carbons compared to the non-nitrated N,N-diisopropylbenzamide. We can predict that the aromatic protons of N,N-diisopropyl-4-nitrobenzamide will appear as two doublets around 8.2 and 7.5 ppm.
-
Alkyl Region: The isopropyl groups in both N-isopropyl-4-nitrobenzamide and N,N-diisopropylbenzamide would exhibit a characteristic septet for the CH proton and a doublet for the methyl protons. Due to the hindered rotation around the amide C-N bond, the signals for the alkyl groups in tertiary amides like N,N-diethyl and N,N-diisopropyl derivatives can be broad or even split into two distinct sets of signals at lower temperatures.
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon is expected to be in the range of 167-171 ppm for all the compared benzamides.
Infrared (IR) Spectroscopy
Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | N-O Stretch (NO₂) | N-H Stretch |
| N,N-Diisopropyl-4-nitrobenzamide | Predicted: ~1630-1650 | Predicted: ~1520 (asym), ~1350 (sym) | N/A |
| 4-Nitrobenzamide | ~1670 | ~1530, ~1350 | ~3400, ~3200 |
| N-Isopropyl-4-nitrobenzamide | Not available | Not available | Not available |
| N,N-Diethyl-4-nitrobenzamide | ~1635 | ~1520, ~1345 | N/A |
| N,N-Diisopropylbenzamide | ~1630 | N/A | N/A |
Interpretation: The C=O stretching frequency is a key diagnostic peak. In the primary amide (4-nitrobenzamide), it appears at a higher wavenumber compared to the tertiary amides due to the influence of hydrogen bonding. The introduction of bulky isopropyl groups in N,N-diisopropyl-4-nitrobenzamide is expected to result in a C=O stretch at a lower frequency, likely around 1630-1650 cm⁻¹. The characteristic symmetric and asymmetric stretching vibrations of the nitro group are expected to be prominent around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry (MS)
Key Mass Spectral Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| N,N-Diisopropyl-4-nitrobenzamide | Predicted: 250 | Predicted: 150 (O₂NC₆H₄CO⁺), 100 (C₃H₇NC₃H₇⁺) |
| 4-Nitrobenzamide | 166[8] | 150, 120, 104, 92, 76 |
| N-Isopropyl-4-nitrobenzamide | 208[4] | 193, 150, 104 |
| N,N-Diethyl-4-nitrobenzamide | 222 | 207, 150, 104, 72 |
| N,N-Diisopropylbenzamide | 205[6] | 190, 105, 77 |
Interpretation: The molecular ion peak is expected to be observed for all compounds. A common and prominent fragment in the 4-nitrobenzamide series is the 4-nitrobenzoyl cation at m/z 150. For N,N-diisopropyl-4-nitrobenzamide, other expected fragments would arise from the cleavage of the isopropyl groups.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. The specific parameters for the cited data may vary and can be found in the respective references.
Synthesis of N-Substituted 4-Nitrobenzamides
A common method for the synthesis of N-substituted benzamides involves the acylation of the corresponding amine with 4-nitrobenzoyl chloride.
General Procedure:
-
Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine) to act as a scavenger for the HCl byproduct.
-
Cool the solution in an ice bath.
-
Add a solution of 4-nitrobenzoyl chloride in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base hydrochloride and any unreacted starting materials.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
Data Processing: Process the raw data (FID) with appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizing Structural Relationships and Workflows
The following diagrams illustrate the structural relationships between the compared compounds and a general workflow for their characterization.
Caption: General workflow for the synthesis and characterization of N-substituted 4-nitrobenzamides.
Conclusion
This guide has provided a comprehensive comparative analysis of N,N-diisopropyl-4-nitrobenzamide and its structural analogs. While experimental data for the target compound remains elusive in the searched literature, a systematic cross-referencing of related molecules offers valuable insights into its expected physicochemical and spectroscopic properties. The trends observed with increasing N-alkylation and the presence of the para-nitro group provide a solid foundation for researchers working with this class of compounds. Further experimental investigation is warranted to confirm the predicted characteristics of N,N-diisopropyl-4-nitrobenzamide and to fully elucidate its potential applications.
References
-
National Institute of Standards and Technology. N,N-Diisopropylbenzamide. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. [Link]
-
Cheméo. Benzamide, 4-nitro-N,N-diethyl-. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 347926, N-Isopropyl-4-nitrobenzamide. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Chemsrc. N,N-diisopropylbenzamide. [Link]
-
Chemsrc. 4-Nitrobenzamide. [Link]
-
SpectraBase. N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropyl-4-nitrobenzamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91721031, Benzamide, 4-nitro-N-ethyl-N-methyl-. [Link]
-
Cheméo. N,N-Diisopropylbenzamide. [Link]
-
National Institute of Standards and Technology. Benzamide, 4-nitro-. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 220267, N,N-Diethyl-4-nitrobenzamide. [Link]
-
National Institute of Standards and Technology. Benzamide, 4-nitro-. NIST Chemistry WebBook. [Link]
-
PubChemLite. N-isopropyl-4-nitrobenzamide. [Link]
-
International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]
-
ResearchGate. Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]
-
National Center for Biotechnology Information. N-(Diethylcarbamothioyl)-4-nitrobenzamide. [Link]
-
Chegg. Solved TH NMR Common Name: N,N-Dilsopropyl-benzamide IUPAC. [Link]
-
Royal Society of Chemistry. d1nj03041h1.pdf. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 347938, N,N-diisopropyl-4-nitrobenzamide. [Link]
-
J-STAGE. Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. [Link]
-
University of Bath. 13C NMR Spectroscopy. [Link]
-
Protheragen. N,N-Diethyl-4-Nitrobenzamide. [Link]
-
Reddit. NMR spectrum of n,n-diethylbenzamidr. [Link]
-
Wiley Online Library. Ultraviolet and Infrared Spectra of Some Nitrosamines. [Link]
-
SpectraBase. 4-Nitrobenzoic acid, 4-isopropylphenyl ester. [Link]
-
Indian Journal of Research in Pharmacy and Biotechnology. Synthesis, characterization and antimicrobial activity of di-nitro benzil by conventional and microwave irradiation methods. [Link]
-
Royal Society of Chemistry. Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. [Link]
-
National Institute of Standards and Technology. Benzamide, 4-nitro-. NIST Chemistry WebBook. [Link]
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- 1. N,N-diisopropyl-4-nitrobenzamide | C13H18N2O3 | CID 347938 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 4-Nitrobenzamide | CAS#:619-80-7 | Chemsrc [chemsrc.com]
- 4. N-Isopropyl-4-nitrobenzamide | C10H12N2O3 | CID 347926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Diethyl-4-nitrobenzamide | C11H14N2O3 | CID 220267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Diisopropylbenzamide [webbook.nist.gov]
- 7. N,N-DIISOPROPYLBENZAMIDE | 20383-28-2 [chemicalbook.com]
- 8. rsc.org [rsc.org]
Confirming Product Identity in N,N-Diisopropyl-4-nitrobenzamide Synthesis
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]
Executive Summary
The synthesis of
This guide objectively compares the three primary modalities for confirming identity: Dynamic NMR , LC-MS/MS , and FT-IR .[1][2][3] It establishes a self-validating analytical workflow designed to prevent false negatives caused by rotameric broadening.
Part 1: The Synthetic Context & Impurity Profile
To validate the product, one must understand the potential contaminants. The standard synthesis involves the acylation of diisopropylamine with 4-nitrobenzoyl chloride.[2]
Common Impurities:
-
4-Nitrobenzoic Acid: Result of acyl chloride hydrolysis.[1][2][3]
-
4-Nitrobenzoic Anhydride: Result of thermal dimerization during workup.[1][2][3]
-
Mono-isopropyl species: Result of amine contamination or dealkylation (rare but possible in metabolic studies).[1][2][3]
The "Rotamer Trap"
The critical feature of N,N-diisopropyl-4-nitrobenzamide is the restricted rotation around the C(O)–N bond.[1][2][3] At 25°C, the rotation is slow on the NMR timescale (
-
Consequence: The two isopropyl groups reside in magnetically distinct environments (one cis to the carbonyl oxygen, one trans).[1][2]
-
Observation: This creates "doubled" peaks or broad, shapeless baselines in
H NMR, which inexperienced chemists frequently misinterpret as a mixture of products.[1]
Part 2: Comparative Analysis of Analytical Modalities
Method A: Dynamic Nuclear Magnetic Resonance (NMR) — The Gold Standard
NMR is the only method capable of definitively proving the tertiary amide structure while simultaneously assessing the rotameric ratio.
-
Mechanism: Detection of magnetic non-equivalence due to steric hindrance.[1]
-
Performance: High specificity, Low sensitivity (compared to MS).[1]
-
Critical Protocol: Variable Temperature (VT) NMR is required for coalescence.[1][2]
Experimental Data:
H NMR (400 MHz, DMSO-
)
| Feature | Ambient Temp (25°C) | High Temp (100°C) | Structural Causality |
| Aromatic Region | Two doublets ( | Sharpened doublets | AA'XX' system of 4-nitro group.[1][2][3] |
| Methine (-CH) | Two broad septets (or blobs) | One sharp septet | Restricted C-N rotation makes isopropyls non-equivalent.[1][2][3] |
| Methyl (-CH3) | Broad/multiple signals ( | One doublet | Coalescence of rotamers.[1][2][3] |
Self-Validating Check: If the isopropyl methine protons appear as a single sharp septet at room temperature, suspect the mono-isopropyl impurity (secondary amide) or hydrolysis.[1][3] The tertiary amide must show broadening or splitting.[1]
Method B: LC-MS/MS (Electrospray Ionization) — High Throughput
Mass spectrometry provides rapid confirmation of molecular weight but struggles to distinguish rotamers or subtle regioisomers without chromatography.[1][2][3]
-
Mechanism: Ionization to
.[1][2] -
Performance: High sensitivity, Medium specificity.[1]
-
Fragmentation Pattern:
Method C: FT-IR Spectroscopy — Functional Group Quick-Check
Best for confirming the absence of starting materials (amine/acid).[1][2][3]
-
Key Signals:
Part 3: Experimental Protocols
Protocol 1: The "Coalescence" NMR Confirmation
Use this protocol to definitively prove the product is the tertiary amide and not a mixture.
-
Sample Prep: Dissolve 10 mg of isolated product in 0.6 mL DMSO-
. (DMSO is preferred over CDCl for its higher boiling point).[1] -
Acquisition 1 (Baseline): Acquire standard proton spectrum at 298 K (25°C).
-
Expectation: Broad, undefined peaks in the aliphatic region (1.0–4.0 ppm).
-
-
Acquisition 2 (High Temp): Heat probe to 373 K (100°C). Allow 5 minutes for equilibration.
-
Expectation: The broad aliphatic blobs typically coalesce into a sharp septet (1H) and doublet (6H).[1]
-
-
Validation: If peaks sharpen, the "impurity" was rotameric. If peaks remain distinct/complex, genuine chemical impurities are present.[3]
Protocol 2: LC-MS Purity Check[1][3]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 1.8 µm).[2]
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: ESI+ Mode.
-
Target: Extract Ion Chromatogram (EIC) for
251.1. -
Exclusion: Monitor
168 (Nitrobenzoic acid) and 102 (Diisopropylamine) to confirm removal.[1]
Part 4: Visualizing the Analytical Logic
Diagram 1: The Identity Decision Matrix
This workflow guides the researcher through the analytical pass/fail criteria.
Caption: Analytical decision matrix for distinguishing steric rotamers from chemical impurities.
Diagram 2: Mechanistic Origin of NMR Signals
Understanding why the spectrum looks complex is key to trusting the data.[2]
Caption: Causal link between steric bulk, rotational barriers, and magnetic non-equivalence in NMR.
Part 5: References
-
PubChem. (2025).[1][2] Compound Summary: N,N-diisopropyl-4-nitrobenzamide (CID 347938).[1][2][3] National Library of Medicine.[1] [Link][1]
-
Grindley, T. B., et al. (1986).[1][4] The static and dynamic NMR spectra of 4,4′-bis(N-isopropyl-N-nitrosoamino)biphenyl. Canadian Journal of Chemistry.[1][2] (Cited for principles of isopropyl rotational barriers in hindered amides/nitrosamines).[1] [Link]
-
NIST Chemistry WebBook. (2024).[1][2] Benzamide, 4-nitro- (IR Spectrum).[1][3][5][6][7][8] National Institute of Standards and Technology.[7][9] [Link][1]
-
Clayden, J., et al. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (Authoritative source for amide resonance and spectroscopic characteristics).
Sources
- 1. N,N-diisopropyl-4-nitrobenzamide | C13H18N2O3 | CID 347938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzamide, 4-nitro- [webbook.nist.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. N,N-Diisopropylbenzamide [webbook.nist.gov]
Safety Operating Guide
Comprehensive Safety & Handling Guide: N,N-Diisopropyl-4-nitrobenzamide
[1][2]
Part 1: Executive Summary (Immediate Action Card)
Compound: N,N-Diisopropyl-4-nitrobenzamide CAS: 79606-48-7 Physical State: Solid (Pale yellow crystalline powder or viscous semi-solid depending on purity)[1]
| Critical Check | Immediate Action / Requirement |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) . Potential for Acute Toxicity (Oral) and skin absorption (Nitro-compound characteristic).[1] |
| PPE Baseline | Nitrile Gloves (Double gloving recommended) , Safety Goggles, Lab Coat, Closed-toe shoes.[1] |
| Engineering | Fume Hood Mandatory . Do not handle on open benchtop to avoid dust inhalation.[1] |
| Spill Response | Solid: Dampen with inert solvent (PEG/Water) to prevent dust, then sweep.[1] Liquid/Solution: Absorb with vermiculite.[1] |
| First Aid | Skin: Wash with soap/water for 15 min. Eyes: Rinse for 15 min.[1] Inhalation: Move to fresh air immediately. |
Part 2: Hazard Analysis & Scientific Logic[2]
As researchers, we must understand why we take precautions. The safety profile of N,N-diisopropyl-4-nitrobenzamide is derived from its functional groups: the nitro moiety (
The Nitro Group ( ) Risk
Nitroaromatics are established blood toxins.[1] While simple amides like this are generally less toxic than nitrobenzene, the nitro group facilitates methemoglobinemia upon metabolic reduction.[1]
-
Mechanism: Absorption through skin or inhalation
Reduction to nitroso/hydroxylamine intermediates Oxidation of Hemoglobin ( ) to Methemoglobin ( ) Hypoxia.[1] -
Operational Implication: Skin protection is not just for "burns" but to prevent systemic toxicity.
The Amide & Isopropyl Steric Bulk
The diisopropyl groups provide steric hindrance, potentially lowering the melting point compared to the unsubstituted 4-nitrobenzamide (
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide self-validating protection layers.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (0.11 mm min. thickness).Change every 2 hours or immediately upon splash.[1] | Nitro compounds can permeate thin nitrile over time. Double gloving creates a sacrificial outer layer and a visual indicator for breaches.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).Standard safety glasses are insufficient for powders.[1] | Fine crystalline dusts can bypass the side-gaps of standard glasses. Goggles seal the ocular cavity against airborne particulates.[1] |
| Respiratory | Fume Hood (Face velocity 80–100 fpm).If hood unavailable: N95 or P100 Half-mask. | Prevents inhalation of dusts which irritate the mucous membranes (STOT SE 3).[1] |
| Body Defense | Cotton Lab Coat (High neck) + Long Pants .[1] | Cotton minimizes static discharge (important for organic solids) and provides a barrier against dust accumulation on skin.[1] |
Part 4: Operational Workflows
Handling & Weighing Protocol
To maintain containment, follow this strict "Zone" workflow.
Figure 1: Operational workflow for handling solid nitrobenzamides. Note the emphasis on immediate solvation to reduce dust hazard.
Step-by-Step:
-
Preparation: Clear the fume hood. Place a disposable weighing boat and a waste container inside.
-
Transfer: Move the container into the hood before opening.
-
Weighing: Use a spatula.[1] Avoid pouring directly from the bottle to prevent "dust clouds."[1]
-
Containment: Immediately dissolve the solid in the reaction solvent (e.g., DCM, Ethyl Acetate) if possible. Solutions are safer to handle than dusts.[1]
-
Decontamination: Wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol) and dispose of the tissue as hazardous solid waste.
Emergency Spill Response
Scenario: 5g of solid powder spilled on the floor.
Part 5: Disposal & Waste Management[2]
Disposal must align with the chemical nature of nitro-organics.
| Waste Stream | Method | Notes |
| Solid Waste | Incineration (High Temp). | Label as "Toxic Organic Solid."[1] Do not landfill.[1] |
| Liquid Waste | Organic Waste Stream (Halogenated/Non-Halogenated).[1] | Segregate based on the solvent used.[1][2] |
| Contaminated Sharps | Sharps Bin (Incineration).[1] | Needles used for reaction monitoring (TLC/HPLC).[1] |
Deactivation (Optional for trace amounts): For cleaning glassware, a soak in a dilute alcoholic hydroxide solution (e.g., KOH in Ethanol) can help hydrolyze the amide, though this generates 4-nitrobenzoate and diisopropylamine.[1] Standard solvent rinsing (Acetone) followed by waste collection is preferred to avoid secondary chemical reactions in the waste container.[1]
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrobenzamide (Analogue Reference). Retrieved from [1]
-
PubChem. (2025).[3][1][4][5] Compound Summary: N,N-diisopropyl-4-nitrobenzamide (CID 347938).[3][1] National Library of Medicine.[1] Retrieved from [1]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
